3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Description
Historical Development and Significance of Pyrazole (B372694) Scaffold in Contemporary Organic Chemistry
The history of pyrazole chemistry began in 1883, when German chemist Ludwig Knorr first synthesized a derivative of this five-membered aromatic ring containing two adjacent nitrogen atoms. google.combiosynth.com A classic synthesis was later developed by Hans von Pechmann in 1898. biosynth.com From these early discoveries, the pyrazole scaffold has become one of the most influential N-heterocycles in synthetic chemistry. americanelements.com
The significance of the pyrazole core is vast, with applications spanning pharmaceuticals, agrochemicals, and materials science. enovationchem.com Its structural versatility allows for the synthesis of a wide array of derivatives with diverse biological activities. sigmaaldrich.comnih.gov Many commercially successful drugs incorporate the pyrazole ring, demonstrating its importance as a "privileged scaffold" in medicinal chemistry. chemenu.com Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. biosynth.com The ability to functionalize the pyrazole ring at multiple positions enables chemists to fine-tune the properties of the resulting molecules for specific applications. bldpharm.comgoogle.com
Table 1: Physicochemical Properties of the Unsubstituted Pyrazole Scaffold
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄N₂ |
| Molar Mass | 68.08 g·mol⁻¹ |
| Boiling Point | 186 to 188 °C |
| Melting Point | 66 to 70 °C |
| Nature | Aromatic Heterocycle |
| Key Feature | Contains one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) nitrogen atom. americanelements.com |
This interactive table provides key data on the basic pyrazole structure.
Strategic Integration of Fluorine and Trifluoroethyl Groups in Enhancing Molecular Design
The incorporation of fluorine into organic molecules is a key strategy in modern drug design, used to enhance a compound's pharmacological profile. evitachem.com The trifluoromethyl (-CF₃) and trifluoroethyl (-CH₂CF₃) groups are particularly important. Introducing a trifluoroethyl group can profoundly alter a molecule's properties by increasing its lipophilicity, which can improve its ability to cross biological membranes. researchgate.net
Furthermore, the high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can increase a molecule's metabolic stability by making it more resistant to enzymatic degradation. researchgate.net This modification can lead to improved pharmacokinetic properties and enhanced binding affinity to biological targets. The development of new and efficient methods for trifluoroethylation remains an active area of research in organic synthesis, reflecting the high value placed on this functional group.
Table 2: Key Advantages of Incorporating Trifluoroethyl Groups
| Advantage | Description |
|---|---|
| Increased Lipophilicity | Enhances the ability to cross biological membranes, potentially improving absorption and distribution. researchgate.net |
| Enhanced Metabolic Stability | The strong C-F bonds are resistant to metabolic cleavage, often increasing the drug's half-life. researchgate.net |
| Modulation of Acidity/Basicity | The electron-withdrawing nature of the group can alter the pKa of nearby functional groups. evitachem.com |
| Improved Binding Affinity | Can enhance interactions with target proteins through favorable electrostatic or hydrophobic interactions. |
| Conformational Control | The steric bulk of the group can influence the molecule's preferred shape, which can be crucial for receptor binding. evitachem.com |
This interactive table summarizes the strategic benefits of trifluoroethylation in molecular design.
Contextualization of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole within Advanced Heterocyclic Chemistry
The specific compound, this compound, is best understood as a carefully designed building block within advanced heterocyclic chemistry. While specific academic research on this exact molecule is not widely published, its structure reveals a clear synthetic rationale. It combines two valuable motifs: the 3-cyclopropyl-pyrazole core and the 1-(2,2,2-trifluoroethyl) substituent.
The cyclopropyl (B3062369) group is often used in medicinal chemistry as a bioisostere for a phenyl ring or to introduce conformational rigidity, which can improve binding to a target protein. The pyrazole ring itself serves as a stable aromatic core. The trifluoroethyl group is added to impart the beneficial properties discussed previously, such as enhanced metabolic stability and lipophilicity.
The existence of commercially available derivatives, such as this compound-4-carbaldehyde and the corresponding carboxylic acid, strongly suggests that the primary role of the title compound is as a synthetic intermediate. enovationchem.com Chemists would synthesize this molecule as a precursor and then use the reactive position on the pyrazole ring (position 4) to build more complex molecules for evaluation as potential pharmaceuticals or agrochemicals.
Overview of Current Research Trajectories in Pyrazole-Based Compounds
Current research on pyrazole-based compounds is vibrant and multifaceted. A major focus is the development of novel, efficient, and environmentally friendly synthesis methods to create structurally diverse pyrazole derivatives. This includes one-pot reactions and the use of green chemistry principles.
In medicinal chemistry, research is heavily focused on exploring the wide range of biological activities exhibited by pyrazole derivatives. Scientists are actively designing and synthesizing new pyrazole-containing compounds as potential agents for treating a variety of diseases, including cancer, inflammation, diabetes, and infectious diseases. Structure-activity relationship (SAR) studies, often aided by computational modeling, are employed to optimize the potency and selectivity of these compounds. enovationchem.com Another significant research trajectory involves incorporating pyrazole scaffolds into fused heterocyclic systems to create novel molecular architectures with unique properties. americanelements.com These efforts continue to expand the chemical space and potential applications of this important class of heterocycles.
Scope and Objectives of Academic Research on this compound
While dedicated studies on this compound are not prominent in the literature, the scope of academic research concerning this molecule can be inferred from its structure and its role as a synthetic precursor.
The primary objectives of research involving this compound would likely be:
Synthetic Methodology: To develop and optimize a robust and high-yield synthesis of the molecule. This would involve the N-alkylation of the readily available 3-cyclopropyl-1H-pyrazole with a suitable trifluoroethylating agent. The goal would be to achieve high regioselectivity to ensure the trifluoroethyl group attaches to the desired nitrogen atom.
Intermediate for Library Synthesis: The main objective would be to utilize this compound as a key intermediate. Its structure is primed for further functionalization, particularly at the C4 position of the pyrazole ring.
Scaffold for Drug Discovery: Researchers would use this compound as a starting point to generate a library of novel derivatives. By introducing various functional groups at the C4 position (e.g., via formylation to produce the known carbaldehyde derivative), a diverse set of molecules can be created for screening against various biological targets in the pharmaceutical and agrochemical sectors. enovationchem.com
In essence, academic work on this specific compound would be less about studying the molecule in isolation and more about establishing its utility as a versatile building block for creating more complex, high-value chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-13-4-3-7(12-13)6-1-2-6/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTDDFWDRFTXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole
Retrosynthetic Analysis of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
A retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The first approach involves the disconnection of the N1-C(trifluoroethyl) bond, leading to the key intermediates 3-cyclopropyl-1H-pyrazole and a suitable 2,2,2-trifluoroethylating agent. This strategy relies on the N-alkylation of a pre-formed cyclopropyl-substituted pyrazole (B372694).
A second and more convergent approach involves the disconnection of the pyrazole ring itself, specifically breaking the N1-N2 and C3-N2 bonds. This leads back to a cyclopropyl-containing 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione (B49227), and 2,2,2-trifluoroethylhydrazine (B1294279). This pathway constructs the pyrazole ring with both desired substituents incorporated in a single cyclization step.
Classical Pyrazole Synthesis Routes and Adaptations for this compound Precursors
Classical methods for pyrazole synthesis can be adapted to prepare the target molecule or its key precursors. These methods primarily involve the formation of the pyrazole ring from acyclic starting materials.
Cyclization Reactions Involving Hydrazines and 1,3-Diketone Equivalents
The condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative is a cornerstone of pyrazole synthesis. To synthesize this compound via this route, the key precursors are 1-cyclopropyl-1,3-butanedione and 2,2,2-trifluoroethylhydrazine.
The synthesis of 1-cyclopropyl-1,3-butanedione can be accomplished through a Claisen condensation reaction. For instance, the reaction of cyclopropyl (B3062369) methyl ketone with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide can yield the desired diketone. prepchem.com Another reported method involves the reaction of cyclopropanecarboxylic acid with acetone (B3395972) in the presence of boron trifluoride. prepchem.com
Table 1: Synthesis of 1-cyclopropyl-1,3-butanedione
| Starting Materials | Reagents | Reported Yield | Reference |
|---|---|---|---|
| Cyclopropyl methyl ketone, Ethyl acetate | Sodium ethoxide | Not specified, used directly in next step | prepchem.com |
| Cyclopropanecarboxylic acid, Acetone | Boron trifluoride | Not specified | prepchem.com |
| Cyclopropylmethyl ketone, Ethyl acetate | Sodium hydride, 18-crown-6 | 47% | chemicalbook.com |
Once the 1-cyclopropyl-1,3-butanedione is obtained, it can be reacted with 2,2,2-trifluoroethylhydrazine in a cyclization reaction to form the target pyrazole. This reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, as two isomeric pyrazoles can potentially be formed. However, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines often provides a major regioisomer based on the differential reactivity of the two carbonyl groups.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful method for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, a potential [3+2] cycloaddition strategy would involve the reaction of a cyclopropyl-substituted alkyne with a trifluoroethyl-containing diazo compound.
For instance, cyclopropylacetylene (B33242) could serve as the dipolarophile, reacting with a diazo compound such as 2,2,2-trifluoro-1-diazoethane. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. wikipedia.org
Ring-Closure Approaches from Open-Chain Precursors
Beyond the classical 1,3-diketone approach, other open-chain precursors can be envisioned for the synthesis of the pyrazole ring. These methods often involve the in-situ generation of a species equivalent to a 1,3-dicarbonyl compound. For example, the reaction of α,β-unsaturated ketones or ynones bearing a cyclopropyl group with 2,2,2-trifluoroethylhydrazine could provide a viable route to the target molecule.
Introduction of the Trifluoroethyl Moiety: Advanced Strategies and Methodological Challenges
The introduction of the 2,2,2-trifluoroethyl group onto the pyrazole nitrogen presents specific challenges, primarily concerning regioselectivity and the reactivity of the alkylating agent.
N-Alkylation Utilizing 2,2,2-Trifluoroethylating Reagents
This strategy commences with the synthesis of 3-cyclopropyl-1H-pyrazole, which can be prepared by the reaction of 1-cyclopropyl-1,3-butanedione with hydrazine. The subsequent N-alkylation of 3-cyclopropyl-1H-pyrazole with a suitable 2,2,2-trifluoroethylating agent is a key step.
A significant challenge in the N-alkylation of 3-substituted pyrazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. Generally, N-alkylation of 3-substituted pyrazoles under basic conditions tends to favor the N1-alkylated product due to steric hindrance. acs.orgresearchgate.net However, the outcome can be influenced by the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the reaction conditions. thieme-connect.comresearchgate.net
Various 2,2,2-trifluoroethylating reagents can be employed, such as 2,2,2-trifluoroethyl iodide, bromide, or triflate. The choice of reagent will depend on its reactivity and availability. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. mdpi.comresearchgate.net
Table 2: Reagents for N-Trifluoroethylation
| Reagent | Typical Conditions | Considerations |
|---|---|---|
| 2,2,2-Trifluoroethyl iodide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | Commonly used, moderate reactivity. |
| 2,2,2-Trifluoroethyl triflate | Base (e.g., K2CO3), Solvent (e.g., CH2Cl2) | Highly reactive, may require milder conditions. |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | Base (e.g., Cs2CO3), Solvent (e.g., DMF) | Alternative to halides and triflates. |
To overcome the challenge of regioselectivity, various strategies have been developed. These include the use of specific catalysts or directing groups to favor alkylation at the desired nitrogen atom. For instance, magnesium-catalyzed N-alkylation has been shown to favor the N2-alkylation of 3-substituted pyrazoles, which would be the undesired isomer in this case. thieme-connect.comresearchgate.netthieme-connect.com Therefore, careful optimization of the reaction conditions is crucial to achieve a high yield of the desired this compound.
Direct Trifluoroethylation of Pyrazole Precursors via Radical or Ionic Pathways
The direct introduction of a trifluoroethyl group onto a pyrazole nitrogen atom can be pursued through mechanisms involving either radical or ionic intermediates. These methods offer a more direct route compared to multi-step sequences.
Radical Pathways: Radical trifluoroethylation often involves the use of reagents that can generate the trifluoroethyl radical (•CH₂CF₃). While the direct N-trifluoromethylation of azoles has been explored, the corresponding N-trifluoroethylation via radical pathways is less common. Conceptually, a process could involve a trifluoroethyl source like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under photolytic or radical initiator conditions. The mechanism would proceed via the formation of a trifluoroethyl radical, which could then be trapped by the pyrazole anion. However, controlling the regioselectivity between the N1 and N2 positions of the 3-cyclopropyl-1H-pyrazole precursor remains a significant challenge, often dictated by steric and electronic factors.
Ionic Pathways: Ionic pathways for N-trifluoroethylation typically involve the reaction of the pyrazole anion with an electrophilic trifluoroethylating agent. This is a more common and often more controllable approach for N-alkylation. The reaction is initiated by deprotonating the 3-cyclopropyl-1H-pyrazole with a suitable base (e.g., NaH, K₂CO₃) to form the pyrazolate anion. This nucleophile then attacks an electrophile such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl tosylate. The choice of base and solvent is critical in modulating the reactivity and regioselectivity of the alkylation. mdpi.com Another approach involves using trichloroacetimidates as electrophiles under Brønsted acid catalysis, which provides a powerful method for N-alkylation of pyrazoles. mdpi.comsemanticscholar.org This method proceeds through the formation of a carbocation which is then trapped by the pyrazole nucleophile. mdpi.com
A multicomponent synthesis approach has been described for producing 2,2,2-trifluoroethyl pyrazole-5-carboxylates. beilstein-journals.org This method involves a sequence where 2,2,2-trifluoroethanol (B45653) (TFE) acts as a solvent and reactant, highlighting its utility in forming the N-trifluoroethyl linkage, likely through an ionic mechanism. beilstein-journals.orgnih.gov
Palladium-Catalyzed Trifluoroethylation Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-N bonds, and this methodology has been extended to include trifluoroethylation. While direct C-H trifluoroethylation of aromatic systems has seen significant development, N-trifluoroethylation of heterocycles like pyrazole is also an area of active research. nih.govresearchgate.net
One prominent method involves the palladium-catalyzed C-H activation of anilides, using highly active trifluoroethyl(mesityl)iodonium salts. nih.govresearchgate.net Adapting this for N-trifluoroethylation of pyrazoles would involve a similar catalytic cycle, likely proceeding through an oxidative addition, C-N bond formation, and reductive elimination sequence.
A more direct analogy can be drawn from palladium-catalyzed N-arylation reactions of pyrazoles, which have been successfully achieved using aryl triflates. organic-chemistry.org By substituting the aryl triflate with a suitable trifluoroethylating agent, a similar catalytic process could be envisioned. Key to the success of these reactions is the choice of ligand, which can significantly influence the efficiency and selectivity of the coupling. For instance, bulky electron-rich phosphine (B1218219) ligands like tBuBrettPhos have proven effective in promoting the coupling of pyrazoles with aryl triflates. organic-chemistry.org
Another relevant palladium-catalyzed approach is the trifluoroethylation of organoboronic acids and esters using CF₃CH₂I. cas.cn While this method primarily targets C-C bond formation, it demonstrates the feasibility of using CF₃CH₂I in palladium-catalyzed cycles. A potential pathway for N-trifluoroethylation could involve the coupling of a pyrazolylboronic acid with a trifluoroethylating agent, though this is a less direct approach to the target molecule.
Stereochemical Considerations and Control in the Synthesis of this compound
For the parent compound, this compound, there are no stereocenters. The pyrazole ring is aromatic and planar, and the cyclopropyl group, while three-dimensional, is attached in a way that does not create a chiral center in the molecule. The 2,2,2-trifluoroethyl group also lacks a stereocenter.
Therefore, stereochemical considerations are not a primary concern in the synthesis of the title compound itself. Control of stereochemistry would become relevant only if chiral substituents were introduced on the cyclopropyl ring, the pyrazole ring, or if chiral catalysts were used in a way that could induce atropisomerism, which is highly unlikely for this specific structure. The main challenge in the synthesis is achieving the correct regioselectivity (N1 vs. N2 alkylation) rather than stereoselectivity.
Optimization of Reaction Conditions for High Yield and Purity of this compound
Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, primarily by controlling the regioselectivity of the N-alkylation and minimizing side reactions.
Catalyst Screening and Ligand Design for Enhanced Selectivity
In the context of palladium-catalyzed N-trifluoroethylation, the choice of catalyst and ligand is critical. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can have a profound impact on reaction efficiency. Bulky, electron-rich phosphine ligands are often employed in C-N cross-coupling reactions to promote reductive elimination and prevent β-hydride elimination.
| Catalyst/Ligand System | Substrate Type | Typical Outcome |
| Pd(OAc)₂ / Buchwald-type ligand | Aryl Halides/Triflates | High yields in N-arylation, potentially adaptable for N-trifluoroethylation. organic-chemistry.org |
| Pd₂(dba)₃ / tBuBrettPhos | Pyrazole / Aryl Triflates | Efficient coupling, tolerates sterically hindered substrates. organic-chemistry.org |
| Ni(0) complexes | Isoxazoles | Can catalyze transformation to pyrazoles, suggesting potential for related systems. |
| Bismuth on Zirconium Oxide (Bi₂O₃/ZrO₂) | Pyrazole carbaldehydes | Acts as a recyclable heterogeneous catalyst in aqueous media for subsequent reactions. nih.gov |
This table presents examples of catalyst systems used in pyrazole synthesis and modification, which could be screened for the target synthesis.
Solvent Effects and Temperature Control for Kinetic and Thermodynamic Optimization
The choice of solvent and reaction temperature plays a crucial role in N-alkylation of pyrazoles. These parameters influence the solubility of reactants, the rate of reaction, and the position of chemical equilibria.
Solvent: In ionic N-alkylation reactions, polar aprotic solvents like DMF or DMSO are often used to dissolve the pyrazolate salt and promote the Sₙ2 reaction. However, nonpolar solvents have been found to be beneficial in certain acid-catalyzed alkylations using trichloroacetimidates. mdpi.comsemanticscholar.org In some cases, solvent-free conditions using phase-transfer catalysis have been shown to be effective and environmentally friendly. researchgate.net The polarity of the solvent can also influence the regioselectivity of the reaction, with different solvents favoring either the N1 or N2 isomer. For instance, oxidation of pyrazoline precursors can lead to different products depending on whether a polar (DMSO) or nonpolar (hexane) solvent is used. acs.orgnih.gov
Temperature: Temperature control is essential for managing reaction kinetics. Higher temperatures can increase the reaction rate but may also lead to decomposition or the formation of undesired byproducts. For palladium-catalyzed reactions, temperatures are often carefully optimized, with some modern systems enabling reactions at room temperature. nih.govresearchgate.net For traditional N-alkylation, the temperature is typically adjusted to achieve a reasonable reaction time without compromising selectivity.
| Parameter | Effect on N-Alkylation | Example |
| Solvent Polarity | Influences reaction rate and regioselectivity. | Nonpolar solvents can improve yields in specific acid-catalyzed alkylations. mdpi.com |
| Temperature | Controls reaction rate and byproduct formation. | Mild temperatures (25°C) are achievable with highly active Pd catalysts. nih.gov |
| Phase-Transfer Catalysis | Enables solvent-free conditions. | High yields of N-alkylpyrazoles can be obtained without solvent. researchgate.net |
This table summarizes the general effects of solvent and temperature on the N-alkylation of pyrazoles.
Influence of Protecting Groups and Functional Group Compatibility
Achieving regioselective N1-alkylation on an unsymmetrical pyrazole like 3-cyclopropyl-1H-pyrazole is a significant synthetic hurdle. The presence of the cyclopropyl group at the 3-position creates a steric bias that may favor alkylation at the less hindered N1 position. However, to ensure exclusive N1 substitution, the use of protecting groups can be an effective strategy.
A protecting group, such as the (2-trimethylsilylethoxy)methyl (SEM) group, can be introduced at the N1 position. nih.gov Subsequent functionalization of the pyrazole core can be performed, followed by N-alkylation at the second nitrogen. A key "SEM switch" strategy involves transposing the protecting group from one nitrogen to the other, which can be used to direct substitution patterns. nih.gov Another commonly used protecting group is the tetrahydropyranyl (THP) group, which can be introduced under green, solvent-free conditions and later removed under mild acidic conditions. rsc.orgumich.edu The choice of protecting group must be compatible with the subsequent trifluoroethylation step.
Functional group compatibility is also a key consideration. The cyclopropyl group is generally stable under many reaction conditions but can be susceptible to ring-opening under strongly acidic or certain catalytic conditions. The trifluoroethyl group is robust. The synthetic route must be designed to tolerate both of these moieties. Palladium-catalyzed methods, for example, often exhibit broad functional group tolerance. nih.govorganic-chemistry.org
Scalable Synthesis and Process Intensification Strategies for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction efficiency, safety, cost-effectiveness, and environmental impact. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key to addressing these challenges. For the production of this compound, strategies such as flow chemistry and careful consideration of scale-up parameters are crucial.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up.
While specific flow chemistry protocols for this compound are not extensively detailed in publicly available literature, the synthesis of substituted pyrazoles via flow chemistry is well-documented and provides a strong foundation for developing such a process. mdpi.com For instance, the 1,3-dipolar cycloaddition of alkynes with diazo compounds is a common method for constructing the pyrazole ring. A continuous-flow approach to this reaction could involve pumping a stream of a suitable cyclopropyl-containing alkyne and a trifluoroethyl-substituted hydrazine or a precursor that generates a diazo species in situ through a heated reactor coil. This method allows for precise control over reaction temperature, pressure, and residence time, often leading to higher yields and purities compared to batch reactions.
A potential flow synthesis strategy could be adapted from established methods for other pyrazole derivatives. For example, a two-step flow process could be envisioned where the initial formation of a key intermediate is followed by cyclization in a second reactor module without the need for isolation. This "uninterrupted" synthesis can significantly reduce reaction times and waste generation. mdpi.com
Table 1: Potential Parameters for Flow Synthesis of Pyrazole Derivatives
| Parameter | Typical Range | Rationale |
| Temperature | 80 - 150 °C | To accelerate reaction rates for ring formation. |
| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase above its boiling point and enhance reaction rates. |
| Residence Time | 5 - 30 minutes | To ensure complete conversion of starting materials to the desired product. |
| Solvent | Acetonitrile, DMF, Toluene (B28343) | Selected based on solubility of reactants and intermediates, and compatibility with reaction conditions. |
| Catalyst | Copper, Ruthenium (for specific cycloadditions) | To facilitate specific bond-forming reactions and improve selectivity. |
Scaling up the synthesis of this compound from the multigram laboratory scale to the kilogram industrial scale requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.
Key Scale-Up Considerations:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential. Exothermic reactions that are easily managed in small flasks can become significant safety hazards at a larger scale. Continuous monitoring of temperature and pressure is critical, and the use of flow reactors can mitigate these risks due to their high surface-area-to-volume ratio, allowing for efficient heat dissipation.
Mass and Heat Transfer: In large batch reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields. The transition to kilogram-scale production often necessitates the use of specialized reactors with efficient stirring mechanisms or the adoption of continuous flow processes where mass and heat transfer are inherently superior.
Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents become paramount at a larger scale. Solvents that are acceptable for laboratory use may be prohibitively expensive or pose unacceptable environmental, health, and safety risks at an industrial scale. Process development chemists often need to identify alternative, more sustainable, and cost-effective solvents and reagents.
Downstream Processing and Purification: Isolation and purification of the final product can be a significant bottleneck in large-scale synthesis. The choice of purification method (e.g., crystallization, distillation, chromatography) will depend on the physical properties of this compound and the impurity profile. Developing a robust crystallization process is often the most desirable method for large-scale purification due to its efficiency and cost-effectiveness.
Process Safety and Hazard Analysis: A comprehensive hazard analysis is required before any scale-up is attempted. This includes identifying potential runaway reactions, toxic byproducts, and handling protocols for hazardous materials.
Table 2: Comparison of Batch vs. Flow Chemistry for Kilogram-Scale Production
| Feature | Batch Production | Flow Production |
| Heat Transfer | Poor, risk of hot spots | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Can be limited by mixing efficiency | Excellent, small diffusion distances |
| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reactor volumes |
| Scalability | "Scaling-up" requires larger, specialized equipment | "Scaling-out" by running multiple reactors in parallel |
| Process Control | More challenging to maintain homogeneity | Precise control over parameters |
| Footprint | Large reactors require significant space | More compact and smaller footprint |
While specific scalable synthesis routes for this compound are proprietary and not detailed in open literature, the principles of process intensification, particularly the application of flow chemistry and meticulous scale-up analysis, provide a clear framework for its efficient and safe production at an industrial scale. The development of such processes is critical for meeting the potential demand for this compound in various technological applications.
Advanced Spectroscopic and Spectrometric Characterization Techniques for 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.
Proton (¹H) NMR Analysis for Core and Substituent Proton Environments
The ¹H NMR spectrum of this compound offers a detailed picture of the proton environments within the molecule. The pyrazole (B372694) ring protons, H-4 and H-5, are expected to appear as distinct doublets due to their vicinal coupling. The trifluoroethyl group's methylene (B1212753) (CH₂) protons will present as a quartet, a result of coupling with the three adjacent fluorine atoms. The cyclopropyl (B3062369) group protons will exhibit a more complex set of multiplets in the upfield region of the spectrum, characteristic of this strained ring system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (pyrazole) | ~7.5 | d | ~2.5 |
| H-4 (pyrazole) | ~6.0 | d | ~2.5 |
| CH₂ (trifluoroethyl) | ~4.8 | q | ~8.5 |
| CH (cyclopropyl) | ~1.9 | m | - |
| CH₂ (cyclopropyl) | ~0.9 | m | - |
| CH₂' (cyclopropyl) | ~0.7 | m | - |
Note: Data are predictive and based on analogous structures. d = doublet, q = quartet, m = multiplet.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Resolution
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbon atoms of the pyrazole ring will resonate in the aromatic region. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon of the trifluoroethyl group will also show coupling to fluorine. The carbons of the cyclopropyl group will be found in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~150 |
| C-5 (pyrazole) | ~130 |
| CF₃ (trifluoroethyl) | ~124 (q, ¹JCF ≈ 277 Hz) |
| C-4 (pyrazole) | ~105 |
| CH₂ (trifluoroethyl) | ~50 (q, ²JCF ≈ 35 Hz) |
| CH (cyclopropyl) | ~8 |
| CH₂ (cyclopropyl) | ~5 |
Note: Data are predictive and based on analogous structures. q = quartet.
Fluorine-19 (¹⁹F) NMR Analysis for Trifluoroethyl Group Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single signal. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal is characteristic of a CF₃ group attached to a saturated carbon.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CF₃ | ~-73 | t | ~8.5 |
Note: Data are predictive and based on analogous structures. t = triplet.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the H-4 and H-5 protons of the pyrazole ring, and within the cyclopropyl proton spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, the trifluoroethyl CH₂, and the cyclopropyl CH and CH₂ groups based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is vital for establishing the connectivity of the substituents to the pyrazole ring. For instance, correlations would be expected between the cyclopropyl CH proton and the pyrazole C-3 and C-4 carbons, and between the trifluoroethyl CH₂ protons and the pyrazole N-1 (indirectly affecting C-5) and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the trifluoroethyl group and the H-5 proton of the pyrazole ring.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to verify the composition.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [C₈H₉F₃N₂ + H]⁺ | 191.0845 |
Note: The calculated exact mass is for the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights via Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion of interest in positive-ion mode electrospray ionization.
The fragmentation of pyrazole rings is known to proceed through characteristic pathways, including ring cleavage and loss of substituents. The presence of the cyclopropyl and N-trifluoroethyl groups introduces specific fragmentation channels. The major expected fragmentation pathways would likely involve the cleavage of the N-CH₂ bond of the trifluoroethyl group, the loss of ethylene (B1197577) from the trifluoroethyl group, and fragmentation of the pyrazole ring.
Table 1: Predicted Major MS/MS Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 191.08 | [C₆H₈N₂]⁺ | CF₃CH₂ |
| 191.08 | [C₈H₈F₃N₂]⁺ | H₂ |
| 191.08 | [C₅H₅N₂]⁺ | C₃H₄ |
| 191.08 | [C₄H₅]⁺ | C₄H₃F₃N₂ |
Note: The m/z values are nominal and would be determined with high resolution in an actual experiment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is an essential tool for separating volatile compounds and identifying them based on their mass spectra, making it ideal for assessing the purity of synthesized compounds like this compound.
In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can confirm the identity and molecular weight of the compound. The presence of any additional peaks in the chromatogram would indicate impurities, and their mass spectra could be used for their identification. For a pure sample of this compound, a single sharp peak would be expected at a specific retention time.
Table 2: Example GC-MS Data for Purity Assessment
| Parameter | Value |
| Column | DB-5ms (or equivalent) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Expected Retention Time | 5 - 10 minutes (estimated) |
| Purity (based on peak area) | >99% (for a pure sample) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural components.
The key vibrational modes would include C-H stretching from the cyclopropyl group and the pyrazole ring, C=C and C=N stretching vibrations from the aromatic pyrazole ring, and strong C-F stretching bands from the trifluoroethyl group. The absence of an N-H stretching band (typically around 3300 cm⁻¹) would confirm the substitution at the N1 position of the pyrazole ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Cyclopropyl |
| 2980-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C and C=N stretch | Pyrazole ring |
| 1300-1100 | C-F stretch | Trifluoromethyl group |
| ~1050 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrazole chromophore. The pyrazole ring, being an aromatic heterocycle, undergoes π → π* transitions.
The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring. The cyclopropyl group, being a saturated ring, is not expected to significantly affect the conjugation, while the electron-withdrawing trifluoroethyl group might cause a slight hypsochromic (blue) shift compared to an unsubstituted pyrazole. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvent effects.
Table 4: Estimated UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | ~210-220 | ~5,000 - 10,000 | π → π* |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Three-Dimensional Crystal Structure Analysis of this compound
For this compound, an SCXRD analysis would definitively confirm the connectivity of the atoms and provide detailed geometric parameters. It would reveal the relative orientation of the cyclopropyl and trifluoroethyl groups with respect to the pyrazole ring. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as packing forces and potential hydrogen bonding (if any co-crystallized solvent is present). As the molecule is achiral, the determination of absolute stereochemistry is not applicable.
Table 5: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Z (molecules per unit cell) | 4 |
Note: This data is purely hypothetical and serves to illustrate the type of information obtained from an SCXRD experiment.
Chiral Chromatography (HPLC-Chiral, SFC-Chiral) for Enantiomeric Purity Assessment (if applicable)
Chiral chromatography is a technique used to separate enantiomers of a chiral compound. The molecule this compound does not possess a stereocenter (an sp³ hybridized carbon atom with four different substituents) and does not exhibit other elements of chirality such as axial or planar chirality. Therefore, this compound is achiral and does not exist as a pair of enantiomers. Consequently, chiral chromatography techniques are not applicable for the assessment of its purity.
Computational and Theoretical Investigations of 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the electronic properties and thermodynamic stability of molecules. For 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, these methods map out its electronic landscape, offering a predictive understanding of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the optimized geometry and thermodynamic properties of molecules. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.com
Table 1: Calculated Energetic Properties for this compound using DFT
| Property | Value (Hartree/particle) |
|---|---|
| Total Energy | -815.3 |
| Enthalpy | -815.2 |
| Gibbs Free Energy | -815.4 |
Note: These values are hypothetical and representative of typical DFT outputs for similar molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. researchgate.net
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the nitrogen atoms of the pyrazole (B372694) ring due to their lone pairs of electrons. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. Such areas would be prominent around the hydrogen atoms and the highly electronegative fluorine atoms of the trifluoroethyl group. researchgate.net This analysis provides crucial information for understanding intermolecular interactions and predicting reaction mechanisms. researchgate.net
Table 2: MEP Surface Potential Values for Key Regions of the Molecule
| Molecular Region | Predicted Electrostatic Potential | Implication |
|---|---|---|
| Pyrazole Nitrogen Atoms | Negative | Susceptible to electrophilic attack |
| Trifluoroethyl Group (CF3) | Positive | Site for nucleophilic interaction |
| Cyclopropyl (B3062369) Group Hydrogens | Slightly Positive | Potential for weak interactions |
Note: These are qualitative predictions based on the functional groups present.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is likely distributed over the electron-rich pyrazole ring and the cyclopropyl group. The LUMO, in contrast, would be concentrated on the pyrazole ring and the electron-withdrawing trifluoroethyl group. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. These values help in understanding the molecule's behavior in charge-transfer reactions.
Table 3: FMO Properties of this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: These values are representative estimates for pyrazole derivatives.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a localized Lewis structure, revealing donor-acceptor interactions, also known as hyperconjugation. wisc.edursc.org These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the interaction. wisc.edu
In this compound, significant NBO interactions are expected. These include hyperconjugation from the lone pair electrons of the pyrazole nitrogen atoms to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. The analysis can also reveal charge transfer from the cyclopropyl group to the pyrazole ring or from the ring to the trifluoroethyl group, providing a deeper understanding of the substituent effects on the molecule's electronic structure. eurjchem.comresearchgate.net
Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | σ* (C5-C-cyclopropyl) | 5.2 |
| LP (N2) | σ* (C3-C-cyclopropyl) | 4.8 |
| σ (C-H cyclopropyl) | σ* (C3-N2 pyrazole) | 2.1 |
Note: LP denotes a lone pair. The values are hypothetical examples illustrating typical stabilization energies.
Conformational Analysis and Molecular Dynamics (MD) Simulations
Understanding the conformational landscape of a molecule is essential, as different conformers can exhibit distinct physical and chemical properties.
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org It is a fundamental concept for exploring conformational isomers, transition states, and reaction pathways. longdom.orgresearchgate.net The complexity of a PES increases with the number of atoms in the system. longdom.org
For this compound, the PES is primarily defined by the rotation around the single bonds connecting the cyclopropyl and trifluoroethyl groups to the pyrazole ring. By systematically rotating these groups and calculating the energy at each step, a PES map can be generated. This map reveals the lowest energy conformations (stable isomers) and the energy barriers between them. uwlax.edu Studies on similar cyclopropyl-substituted compounds have shown that conformers like the "bisected" and "perpendicular" orientations of the cyclopropyl ring relative to the aromatic ring are often energy minima. acs.org The bulky and electronegative trifluoroethyl group will also significantly influence the preferred orientation to minimize steric hindrance and optimize electronic interactions.
Table 5: Relative Energies of Potential Conformers from PES Mapping
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (Bisected Cyclopropyl) | ~0 | 0.0 |
| Local Minimum (Perpendicular Cyclopropyl) | ~90 | 2.5 |
| Rotational Transition State | ~45 | 4.0 |
Note: Dihedral angle refers to the rotation of the cyclopropyl group relative to the pyrazole ring. Values are illustrative.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| 3,4,5-trinitro-1H-pyrazole |
| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine |
| 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide |
| cyclopropyl methyl ketone |
| m-Nitrophenol |
Solvent Effects Modeling in Theoretical Studies of this compound
In the absence of specific studies on this compound, it is not possible to provide data on how different solvents would affect its molecular properties. Theoretical studies on other pyrazole derivatives often employ computational models to predict the influence of solvents on the molecule's geometry, electronic structure, and reactivity. These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), calculate properties in various solvent environments to understand how they might behave in different chemical settings.
Reaction Mechanism Studies of this compound Synthesis and Derivatization
Detailed reaction mechanism studies for the synthesis and derivatization of this compound, including transition state characterization and energy profiles, have not been found in the public scientific literature. Such studies are crucial for understanding the feasibility and kinetics of chemical reactions.
Information regarding the transition state geometries and activation energies for reactions involving this compound is not available. These calculations are fundamental in computational chemistry for determining the energy barriers of chemical reactions and predicting their rates.
Prediction of Spectroscopic Parameters via Computational Methods
While computational methods are frequently used to predict spectroscopic parameters for novel compounds, specific predicted data for this compound is not available.
There are no published computational studies that predict the NMR chemical shifts for this compound using methods like Gauge-Independent Atomic Orbital (GIAO) or Individual Gauge for Localized Orbitals (IGLO). These methods are instrumental in confirming the structure of newly synthesized molecules by comparing predicted spectra to experimental data.
Calculations of the vibrational frequencies for this compound, which correspond to the peaks in its infrared (IR) and Raman spectra, have not been found in the reviewed literature. These theoretical spectra are valuable for interpreting experimental spectroscopic data and understanding the molecule's vibrational modes.
Molecular Docking and Protein-Ligand Interaction Simulations (General Principles, without specific biological targets)
Molecular docking and protein-ligand interaction simulations are powerful computational techniques that provide valuable insights into the potential interactions between a small molecule, such as this compound, and a macromolecular receptor. These in silico methods are instrumental in predicting the binding mode and affinity of a ligand within the binding site of a protein, thereby guiding drug discovery and development processes.
The fundamental principle of molecular docking is to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This process involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible conformations of the ligand within the receptor's binding pocket. Subsequently, the scoring function estimates the binding affinity for each of these conformations, typically expressed as a binding energy value. Lower binding energy values generally indicate a more stable protein-ligand complex.
For a molecule like this compound, a molecular docking study would commence with the preparation of the three-dimensional structures of both the ligand and a generic protein receptor. The structure of the ligand can be generated and optimized using computational chemistry software. The protein structure is typically obtained from crystallographic or NMR studies. The process involves preparing the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
The docking simulation then places the ligand in the defined binding site and explores various translational, rotational, and conformational degrees of freedom to find the most favorable binding pose. The interactions between this compound and the amino acid residues of the receptor are then analyzed. These interactions can be of several types, including:
Hydrogen Bonds: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while any N-H groups could act as donors.
Hydrophobic Interactions: The cyclopropyl and trifluoroethyl groups are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.
Pi-Pi Stacking: The aromatic pyrazole ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
The results of a docking study are often visualized to understand the specific interactions that stabilize the ligand-receptor complex. The binding energy and the types of interactions provide a theoretical framework for understanding the molecule's potential biological activity. nih.gov
Protein-ligand interaction simulations, often carried out using molecular dynamics (MD), extend the static picture provided by molecular docking. MD simulations provide a dynamic view of the protein-ligand complex over time, taking into account the flexibility of both the protein and the ligand. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and can reveal more subtle aspects of the binding process, such as the role of water molecules and changes in protein conformation upon ligand binding.
The following table illustrates the type of data that can be generated from a hypothetical molecular docking simulation of this compound with a generic protein binding site.
| Interaction Parameter | Predicted Value | Interacting Moiety of the Ligand |
| Binding Energy (kcal/mol) | -8.5 | N/A |
| Hydrogen Bonds | 2 | Pyrazole nitrogen atoms |
| Hydrophobic Interactions | 4 | Cyclopropyl group, Trifluoroethyl group |
| Van der Waals Contacts | 15 | Entire molecule |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole Analogues
Rational Design Principles for Modifying the Pyrazole (B372694) Core in 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole Derivatives
The rational design of analogues based on the this compound scaffold involves strategic modifications of the central pyrazole ring to optimize interactions with target proteins and improve drug-like properties. A key design principle is bioisosteric replacement, where the pyrazole core is substituted with other heterocyclic rings that mimic its size, shape, and electronic characteristics while potentially offering advantages in synthesis, stability, or patentability. acs.orgnih.gov
Studies on analogous 1,5-diarylpyrazole motifs have demonstrated that the pyrazole moiety can be successfully replaced by bioisosteres such as thiazoles, triazoles, and imidazoles. acs.orgnih.govresearchgate.net These replacements aim to preserve the key three-dimensional structural overlap necessary for biological activity. nih.gov For instance, molecular modeling has shown a close structural alignment between certain imidazole (B134444) derivatives and their pyrazole counterparts, leading to a strong correlation in biological results. acs.org
Another design principle involves altering the substitution pattern on the pyrazole ring itself. The pyrazole core offers multiple positions for substitution, and the placement of different functional groups can significantly influence the molecule's pharmacological profile. nih.govnih.gov Synthetic strategies, including traditional organic synthesis and microwave-assisted methods, are employed to modify the pyrazole core, leading to novel compounds with improved pharmacological properties. researchgate.net The goal is to modulate key interactions with molecular targets, thereby enhancing efficacy and selectivity. nih.govresearchgate.net For example, in some kinase inhibitors, an unsubstituted pyrazole ring is crucial for selective inhibition, suggesting its direct involvement in binding to the target enzyme. nih.gov
Impact of Cyclopropyl (B3062369) Moiety Modifications on Conformational Preferences and Electronic Distribution
The cyclopropyl group at the 3-position is a critical design element in medicinal chemistry. iris-biotech.descientificupdate.com Its inclusion in the this compound scaffold has significant effects on the molecule's conformation and electronic properties.
Conformational Impact: The three-membered ring of the cyclopropyl group introduces a high degree of rigidity and steric constraint. iris-biotech.de This conformational restriction helps to lock the molecule into a specific, biologically active conformation, which can lead to more favorable (less entropically penalized) binding to a target receptor. iris-biotech.de By fixing the orientation of adjacent substituents, the cyclopropyl moiety serves as a valuable tool in SAR studies to probe the optimal geometry for target interaction. iris-biotech.de In contrast to flexible alkyl chains, the defined spatial arrangement of the cyclopropyl group provides a more precise understanding of the binding pocket's topography. NMR studies on related N-cyclopropyl amides have shown that the cyclopropyl group can influence the conformational equilibrium around adjacent bonds, favoring specific rotamers that might not be preferred in more flexible analogues. researchgate.net
Electronic Impact: The cyclopropyl ring possesses unique electronic properties. Its carbon-carbon bonds have a higher degree of p-character compared to typical alkanes, allowing it to engage in electronic conjugation with adjacent π-systems, such as the pyrazole ring. scientificupdate.com This electronic interaction can modulate the electron density of the pyrazole core, influencing its pKa and its ability to participate in hydrogen bonding or other non-covalent interactions within a protein's active site. The replacement of other alkyl groups (like isopropyl) or aromatic rings (like phenyl) with a cyclopropyl group can also fine-tune lipophilicity, which is a key parameter affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de
Influence of Fluorine Substitution and Position in the Trifluoroethyl Group on Electronic and Steric Properties
The 1-(2,2,2-trifluoroethyl) group is another key feature that profoundly impacts the molecule's properties through steric and electronic effects. Fluorine is the most electronegative element, and its incorporation into organic molecules is a common strategy in drug design.
Electronic Properties: The three fluorine atoms on the terminal carbon of the ethyl group exert a powerful electron-withdrawing inductive effect. This effect significantly lowers the basicity of the adjacent nitrogen atom (N-1) of the pyrazole ring, which can be critical for modulating pKa and avoiding unwanted metabolic reactions. This strong electron-withdrawing nature can also influence the binding affinity of the molecule. In studies of related pyrazole analogues, the inclusion of strong electron-withdrawing groups like trifluoromethyl (CF₃) on an alkyl linker was shown to be beneficial for biological activity. rsc.org The trifluoroethyl group can enhance binding to target proteins by participating in favorable dipole-dipole or multipolar interactions with amino acid residues in the binding pocket.
Steric Properties and Metabolic Stability: The substitution of hydrogen with fluorine increases the steric bulk of the ethyl group. This can be used to control the molecule's conformation and to probe for steric tolerance within a receptor's binding site. Furthermore, the carbon-fluorine bond is exceptionally strong and stable. Replacing C-H bonds with C-F bonds at the ethyl group blocks potential sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Scaffolds
QSAR and QSPR studies are computational techniques used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. ej-chem.org These models are invaluable for predicting the activity of newly designed compounds and for understanding the key structural features that govern their effects. researchgate.netresearchgate.net For pyrazole-based scaffolds, various QSAR models have been developed to guide the design of new derivatives for diverse targets. nih.goveurjchem.comresearchgate.net
The foundation of a robust QSAR/QSPR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For pyrazole derivatives, a wide range of descriptors are calculated to capture the structural variations that influence activity. eurjchem.comshd-pub.org.rs These are broadly categorized as:
1D Descriptors: Molecular weight, atom counts, bond counts.
2D Descriptors: Topological indices, connectivity indices, and counts of pharmacophoric features (e.g., hydrogen bond donors/acceptors). eurjchem.com
3D Descriptors: Geometric properties such as molecular volume, surface area, and dipole moment. eurjchem.com
Quantum-Chemical Descriptors: Derived from computational chemistry methods like Density Functional Theory (DFT), these include HOMO/LUMO energies, Mulliken charges, and electrostatic potential. nih.gov
Feature engineering involves selecting the most relevant descriptors from a large pool to build an interpretable and predictive model. buecher.de Techniques like genetic algorithms (GA) or stepwise multiple linear regression (SW-MLR) are often used to identify the subset of descriptors that best correlates with the biological activity. nih.govshd-pub.org.rs For pyrazole derivatives, studies have shown that activity can be influenced by descriptors related to molecular volume, hydrophobicity (LogP), and specific atom-centered fragments. eurjchem.comshd-pub.org.rs
Table 1: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Analogues This table is interactive. You can sort and filter the data.
| Descriptor Category | Example Descriptors | Information Encoded | Reference |
|---|---|---|---|
| Constitutional (2D) | Molecular Weight (MW), Number of H-bond acceptors (a_acc), Number of H-bond donors (a_don) | Basic molecular composition and potential for H-bonding | eurjchem.com |
| Topological (2D) | Adjacency distance matrix descriptors, Wiener index | Molecular branching and connectivity | nih.govacs.org |
| Geometric (3D) | Molecular Volume (Mv), Total hydrophobic van der Waals surface area (HVSA) | Molecular size, shape, and hydrophobicity | eurjchem.comshd-pub.org.rs |
| Thermodynamic | LogP (octanol/water partition coefficient) | Lipophilicity and membrane permeability | eurjchem.com |
| Quantum-Chemical | Total Energy (ETotal), Dipole Moment, HOMO/LUMO energies | Electronic properties, reactivity, and charge distribution | eurjchem.comnih.gov |
| Pharmacophoric | Atom-centered fragments, Topological distance between pharmacophoric features | Presence of specific functional groups and their spatial relationship | shd-pub.org.rs |
A QSAR model is only useful if it is statistically robust and has strong predictive power for new, untested compounds. jetir.org Validation is a critical step to ensure the model's reliability and is performed using both internal and external methods, as recommended by the Organisation for Economic Co-operation and Development (OECD). buecher.debasicmedicalkey.com
Internal Validation: This process assesses the stability and robustness of the model using the same data set on which it was built (the training set). The most common method is cross-validation, particularly leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. basicmedicalkey.comscielo.br
External Validation: This is the most stringent test of a model's predictive power. The model, developed using the training set, is used to predict the activity of an independent set of molecules (the test set) that were not used in model development. scielo.brnih.gov The predictive ability is quantified by the predicted correlation coefficient (R²_pred or r²_ext). eurjchem.comnih.gov
Other statistical metrics used to assess model quality include the coefficient of determination (R²), which measures the goodness-of-fit for the training set, and the Root Mean Square Error (RMSE), which indicates the deviation between predicted and observed values. researchgate.net
Table 2: Example of Statistical Validation Parameters for QSAR Models of Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Model Type / Target | R² (Training Set) | Q² (Cross-Validation) | R²_pred (External Set) | Statistical Method | Reference |
|---|---|---|---|---|---|
| Pyrazole-based EGFR Inhibitors | 0.9395 | 0.8744 | 0.9488 | MLR | eurjchem.com |
| Pyrazole-derived CRK3 Inhibitors | 0.8752 | 0.6690 | 0.8632 | Fragment-based QSAR | nih.gov |
| Pyrazole-based Hypoglycemic Agents | 0.90 | 0.85 | Not Reported | Random Forest | researchgate.net |
| Pyrazole-based Anti-tubercular Agents | 0.97 | 0.77 | Not Reported | 3D-QSAR | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Principles for Pyrazole-Based Scaffolds
Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) responsible for a molecule's biological activity. researchgate.netnih.gov This approach is particularly useful when the 3D structure of the biological target is unknown.
A ligand-based pharmacophore model is generated by superimposing a set of active molecules and extracting the common chemical features that are critical for activity. nih.govresearchgate.net These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive/Negative Ionizable centers
Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel scaffolds that possess the required features, or to guide the modification of existing scaffolds like this compound. nih.gov For example, a pharmacophore model developed for pyrazole-dimedone hybrids identified one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic/aromatic feature as essential for their antimicrobial activity. nih.gov Similarly, pharmacophore modeling of pyrazole derivatives as COX-2 inhibitors was used to guide the design of new, potent lead molecules. nih.gov This approach, often combined with molecular docking and QSAR, provides a comprehensive strategy for the rational design and optimization of novel pyrazole-based therapeutic agents. acs.orgrsc.org
Chemoinformatics Approaches for Virtual Screening and Rational Library Design around this compound
The exploration of the chemical space around the this compound scaffold is a critical step in the discovery of novel bioactive compounds. Chemoinformatics provides a powerful suite of computational tools to guide this exploration in a rational and efficient manner, moving beyond traditional trial-and-error synthesis. By leveraging computational models, it is possible to perform large-scale virtual screening of compound libraries and design focused libraries with a higher probability of containing active molecules. These in silico techniques are instrumental in prioritizing synthetic efforts and accelerating the drug discovery pipeline.
Virtual screening, a key component of modern drug discovery, involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. chemmethod.comnih.gov This process can be broadly categorized into ligand-based and structure-based approaches. In the context of the this compound scaffold, both strategies can be effectively employed.
Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds for a particular target. Techniques such as similarity searching, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling are central to LBVS. nih.govmdpi.com For instance, if a set of analogues of this compound with known biological activity is available, a 3D-QSAR model could be developed. mdpi.com This model would correlate the three-dimensional properties of the molecules with their activity, providing a predictive tool for new, untested compounds. mdpi.com Pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, can be generated from a set of active pyrazole analogues and used as a 3D query to screen large chemical databases for compounds matching this spatial arrangement. nih.govnih.gov
Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target, typically a protein. chemmethod.com Molecular docking is the most common SBVS method, where potential ligands are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. nih.gov If the target for the this compound scaffold is known and its crystal structure is available, high-throughput docking could be used to screen vast compound libraries, including commercially available and virtually generated molecules. chemmethod.comresearchgate.net This approach allows for the identification of novel chemotypes that may not be apparent from existing active compounds.
Rational library design aims to create a focused set of compounds for synthesis and biological testing, thereby increasing the efficiency of the lead discovery process. frontiersin.org Chemoinformatics plays a pivotal role in designing such libraries around the this compound core. By analyzing the structure-activity relationships derived from initial screening or computational models, key positions on the pyrazole scaffold for chemical modification can be identified. For example, if docking studies suggest that a particular region of the binding pocket is unoccupied, library design can focus on adding substituents to the pyrazole core that would extend into this region.
Furthermore, computational tools can be used to ensure that the designed library has desirable drug-like properties. ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles can be predicted in silico to filter out compounds that are likely to fail later in the drug development process due to poor pharmacokinetic properties or toxicity. nih.govresearchgate.net By integrating these predictions into the library design process, the quality of the synthesized compounds is enhanced.
The following table illustrates a hypothetical virtual screening workflow that could be applied to the this compound scaffold.
| Step | Description | Chemoinformatics Tool/Technique | Desired Outcome |
| 1. Library Preparation | Collection and preparation of compound libraries (e.g., commercial databases, in-house collections) for virtual screening. | Database management tools, structure normalization software. | A curated and standardized library of molecules in a suitable format for screening. |
| 2. Ligand-Based Screening | (If known actives exist) Generation of a pharmacophore model or a 3D-QSAR model based on known active pyrazole analogues. | Pharmacophore modeling software (e.g., PHASE, Catalyst), 3D-QSAR software (e.g., CoMFA, CoMSIA). | A predictive model to rapidly screen large databases for compounds with similar features to known actives. |
| 3. Structure-Based Screening | (If target structure is known) Docking of the compound library into the active site of the biological target. | Docking software (e.g., AutoDock, GOLD, Glide). | A ranked list of compounds based on their predicted binding affinity to the target. |
| 4. Hit Selection & Filtering | Selection of promising candidates from the screening results and filtering based on drug-like properties. | ADME/T prediction tools (e.g., QikProp, SwissADME), Lipinski's Rule of Five filters. | A smaller, more manageable set of "hit" compounds with favorable predicted properties. |
| 5. Rational Library Design | Design of a focused library of analogues around the most promising hits for synthesis and biological evaluation. | Molecular modeling software, combinatorial library enumeration tools. | A set of novel, synthetically feasible compounds with a high likelihood of being active and possessing good drug-like properties. |
Strategic Derivatization and Chemical Transformations of 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole
Functionalization of the Pyrazole (B372694) Ring System of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
The pyrazole ring is an electron-rich aromatic system, generally susceptible to a variety of functionalization reactions. However, the reactivity of the specific pyrazole in this compound is significantly modulated by its substituents. The cyclopropyl (B3062369) group at the C3 position is generally considered a weak electron-donating group, while the 2,2,2-trifluoroethyl group at the N1 position is strongly electron-withdrawing. This electronic profile renders the pyrazole ring significantly less nucleophilic than N-alkyl or N-aryl pyrazoles, thus deactivating it towards classical electrophilic substitution. Functionalization, therefore, often requires forcing conditions or alternative, modern synthetic methodologies.
Electrophilic Aromatic Substitution Reactions (Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org For pyrazoles, this reaction typically occurs at the C4 position, which is the most electron-rich carbon atom. researchgate.netglobalresearchonline.net The C3 and C5 positions are adjacent to the electronegative nitrogen atoms and are thus less prone to electrophilic attack. mdpi.com
Despite the general deactivation of the ring by the N-trifluoroethyl group, electrophilic substitution at the C4 position remains the most probable outcome for these reactions. However, more stringent reaction conditions are anticipated compared to simpler pyrazole derivatives.
Halogenation: The introduction of a halogen atom (Cl, Br, I) at the C4 position can be achieved using various halogenating agents. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine in the presence of an oxidizing agent are commonly employed. youtube.com Given the deactivated nature of the substrate, a Lewis acid catalyst might be necessary to enhance the electrophilicity of the halogenating agent.
Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the pyrazole ring, typically at the C4 position. The standard nitrating mixture of concentrated nitric acid and sulfuric acid is often used. wikipedia.orgorganicchemistrytutor.com The highly acidic conditions protonate the nitric acid to form the potent electrophile, the nitronium ion (NO2+). The reaction with the deactivated pyrazole ring would likely require careful temperature control to achieve selective mononitration and avoid side reactions.
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO3H) and is typically carried out using fuming sulfuric acid (a solution of SO3 in concentrated H2SO4). organicchemistrytutor.com This reaction is generally reversible. The electrophile, SO3 or protonated SO3, would attack the C4 position.
| Reaction | Typical Reagents | Expected Product | Notes |
|---|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Acetic Acid | 4-bromo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Reaction may require elevated temperatures or a catalyst due to the deactivated ring. |
| Nitration | HNO₃, H₂SO₄ | 3-cyclopropyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Requires harsh conditions; careful control is needed to prevent over-reaction or decomposition. |
| Sulfonation | Fuming H₂SO₄ (Oleum) | This compound-4-sulfonic acid | The reaction is typically reversible in the presence of dilute acid. |
C-H Activation and Direct Functionalization Methodologies
Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer a powerful alternative to classical SEAr reactions, particularly for deactivated or complex heterocyclic systems. nih.gov These methods allow for the direct conversion of a C-H bond into a C-C, C-N, C-O, or C-halogen bond with high selectivity, often under milder conditions.
For this compound, C-H activation could potentially target the C4 or the less sterically hindered C5 position. Palladium, rhodium, and iridium catalysts are commonly used for such transformations. The reaction typically involves a directing group, but undirected C-H functionalization of electron-deficient heterocycles is also known. This methodology could be employed for arylation, alkylation, or acylation, providing access to a wide range of derivatives that are difficult to obtain through other means.
| Transformation | Potential Reagents | Potential Product (at C5) |
|---|---|---|
| Arylation | Aryl halide, Pd(OAc)₂, Ligand, Base | 5-aryl-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
| Alkylation | Alkyl halide, Ag₂CO₃, Pd(OAc)₂ | 5-alkyl-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
| Borylation | B₂pin₂, Iridium catalyst | 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
Lithiation and Subsequent Electrophilic Quenching Reactions
Direct deprotonation (lithiation) of a C-H bond using a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophile, is a cornerstone of heterocyclic functionalization. The regioselectivity of lithiation is often controlled by the acidity of the proton or by a directing group.
In this compound, the most acidic proton on the pyrazole ring is expected to be at the C5 position, influenced by the adjacent N1-trifluoroethyl group and the N2 atom. Therefore, treatment with a strong base is predicted to selectively generate the 5-lithiated species. This organometallic intermediate can then react with a wide array of electrophiles to introduce various functional groups.
| Electrophile | Reagent Example | Product Functional Group at C5 |
|---|---|---|
| Carbon dioxide | CO₂(s) | -COOH (Carboxylic acid) |
| Aldehyde/Ketone | Benzaldehyde | -CH(OH)Ph (Secondary alcohol) |
| Alkyl halide | Methyl iodide (CH₃I) | -CH₃ (Methyl) |
| Silyl halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |
Modifications at the Cyclopropyl Moiety
The cyclopropyl ring is a strained, three-membered carbocycle that exhibits unique reactivity, often behaving similarly to a double bond. researchgate.net It can undergo ring-opening reactions and, under certain conditions, direct functionalization of its C-H bonds.
Selective Ring-Opening Reactions and Subsequent Transformations
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, and radical pathways. researchgate.netrsc.org The regioselectivity of the cleavage is influenced by the substituents on the ring and the pyrazole heterocycle to which it is attached.
Acid-Catalyzed Ring Opening: Treatment with strong acids can lead to the protonation of the cyclopropane (B1198618) ring, followed by cleavage to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile present in the reaction medium, leading to the formation of open-chain products.
Electrophilic Ring Opening: Electrophiles such as halogens (e.g., Br₂) or mercury(II) salts can attack the cyclopropane ring, leading to a 1,3-addition product. rsc.org For instance, reaction with benzeneselenenyl chloride can result in ring opening and the formation of a 1,3-functionalized product. rsc.org
Substituent Introduction onto the Cyclopropyl Ring
Introducing substituents directly onto an existing cyclopropyl ring without ring opening is a significant synthetic challenge. However, modern methodologies have made this more feasible.
C-H Activation: As with the pyrazole ring, transition-metal-catalyzed C-H activation can be applied to the cyclopropyl moiety. nih.gov This would allow for the introduction of aryl or alkyl groups directly onto the cyclopropyl ring, although controlling the regioselectivity between the different C-H bonds would be a key challenge.
Synthesis from Pre-functionalized Cyclopropanes: A more common and predictable strategy involves the synthesis of the target pyrazole from a starting material that already contains a substituted cyclopropyl group. For example, a substituted cyclopropyl ketone could be used as a precursor to build the pyrazole ring, thereby incorporating the desired functionality from the outset.
Transformations Involving the Trifluoroethyl Group
The 2,2,2-trifluoroethyl group, while generally considered stable, can potentially undergo specific chemical transformations to introduce diverse functionalities. These modifications can modulate the physicochemical properties of the parent molecule.
Selective Defluorination and Fluorine-Exchange Reactions
Selective defluorination or fluorine-exchange reactions of the trifluoroethyl group on heterocyclic systems are challenging transformations. Typically, the carbon-fluorine bond is highly stable, requiring harsh conditions or specialized reagents for cleavage.
Selective Defluorination: Partial reduction of the CF3 group to a difluoromethyl (CF2H) or monofluoromethyl (CH2F) group would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. Such transformations might be achievable using potent reducing agents or through photoredox catalysis, although these methods are not yet widely established for N-trifluoroethyl heterocycles.
Fluorine-Exchange Reactions: Isotopic labeling through fluorine-exchange (18F for 19F) is a critical process in the development of positron emission tomography (PET) tracers. While direct nucleophilic fluorination on such a substrate would be challenging, indirect methods involving the synthesis of a precursor with a suitable leaving group in place of the trifluoroethyl moiety could be a viable strategy for introducing 18F.
| Transformation | Potential Reagents/Conditions | Expected Product | Challenges |
| Partial Defluorination | Strong reducing agents (e.g., LiAlH4 with additives), photoredox catalysis with a hydrogen atom donor | 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole | Over-reduction, low selectivity, harsh reaction conditions |
| Fluorine-Exchange (for 18F) | Nucleophilic fluoride (B91410) source (e.g., [18F]KF/Kryptofix 2.2.2) on a precursor with a leaving group | [18F]this compound | Synthesis of a suitable precursor, low radiochemical yields |
Conversion of the Trifluoroethyl Group to Other Diverse Functional Moieties
The conversion of the N-trifluoroethyl group into other functional groups represents a significant synthetic challenge due to the inertness of the C-F bonds. However, transformations of anionically activated trifluoromethyl groups on aromatic and heteroaromatic systems have been reported, suggesting that under specific conditions, the trifluoroethyl group might be susceptible to nucleophilic attack. For instance, reaction with strong nucleophiles in the presence of a base could potentially lead to displacement of fluoride ions, although this is highly speculative.
A more plausible approach would involve the cleavage of the N-CH2CF3 bond, followed by N-alkylation or N-arylation with a different substituent. This, however, constitutes a complete modification of the N1-substituent rather than a direct conversion of the trifluoroethyl group itself.
Transition Metal-Catalyzed Cross-Coupling Reactions for Expanding the Molecular Framework of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are widely used to elaborate heterocyclic cores. For this compound, functionalization at the C4 and C5 positions of the pyrazole ring would be the most probable targets. This would require the synthesis of a halogenated precursor, for example, 4-bromo- or 5-bromo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon substituents.
| Substrate | Coupling Partner | Catalyst System | Potential Product |
| 4-Bromo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-cyclopropyl-4-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
| 5-Iodo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 2-Thienylboronic acid | PdCl2(dppf), K3PO4 | 3-cyclopropyl-5-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
Heck Reaction for Olefinic Introductions
The Heck reaction enables the coupling of an organic halide with an alkene to form a substituted alkene. This reaction could be employed to introduce vinyl groups onto the pyrazole ring, which can serve as versatile handles for further synthetic transformations.
| Substrate | Alkene | Catalyst System | Potential Product |
| 4-Iodo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 3-cyclopropyl-4-styryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
| 5-Bromo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Methyl acrylate | PdCl2(PPh3)2, K2CO3 | Methyl (E)-3-(3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acrylate |
Sonogashira Coupling for Alkynyl Group Incorporations
The Sonogashira coupling is a reliable method for the formation of C(sp2)-C(sp) bonds through the reaction of a vinyl or aryl halide with a terminal alkyne. This would allow for the introduction of alkynyl moieties onto the pyrazole scaffold.
| Substrate | Alkyne | Catalyst System | Potential Product |
| 4-Iodo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 3-cyclopropyl-4-(phenylethynyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
| 5-Bromo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh3)4, CuI, Et3N | 3-cyclopropyl-5-((trimethylsilyl)ethynyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
Buchwald-Hartwig Amination for C-N Bond Construction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. For the this compound scaffold, this methodology can be employed to introduce a wide range of amino functionalities at various positions on the pyrazole ring, assuming a suitable halo-substituted precursor is available.
Detailed research findings indicate that the efficiency of the Buchwald-Hartwig amination on pyrazole scaffolds is highly dependent on the choice of catalyst, ligand, base, and solvent. For instance, the coupling of a bromo-substituted this compound with various primary and secondary amines could be achieved using a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered phosphine (B1218219) ligand like XPhos or RuPhos. The choice of a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for the deprotonation of the amine and the catalytic cycle to proceed.
A representative transformation is depicted below, showcasing the coupling of a hypothetical 4-bromo-3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole with a generic amine.
Illustrative Reaction Scheme for Buchwald-Hartwig Amination:
The reaction conditions would typically involve heating the reactants in an inert solvent such as toluene (B28343) or dioxane. The table below outlines plausible reaction parameters based on analogous transformations reported in the literature for similar pyrazole systems.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Halo-pyrazole
| Entry | Amine (R¹R²NH) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |
| 2 | Aniline | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | Dioxane | 110 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 92 |
This is an interactive data table. You can sort and filter the data.
The successful implementation of the Buchwald-Hartwig amination allows for the synthesis of a diverse library of amino-substituted this compound derivatives, which can then be evaluated for their biological activities or material properties.
Multi-component Reactions (MCRs) and Click Chemistry Incorporating this compound Scaffolds
Multi-component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Incorporating the this compound scaffold into MCRs can rapidly generate complex molecular architectures.
For this to be feasible, the pyrazole starting material must possess a reactive functional group that can participate in the MCR. For example, a pyrazole-4-carbaldehyde derivative could be a key building block in a Ugi or a Biginelli-type reaction. The Ugi four-component reaction, for instance, would involve the condensation of the pyrazole aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide derivative.
Illustrative Ugi Reaction Scheme:
The versatility of MCRs allows for the creation of large, diverse chemical libraries from a small set of starting materials, which is highly advantageous in the early stages of drug discovery.
Table 2: Potential Multi-component Reactions Involving a Functionalized Pyrazole
| MCR Type | Pyrazole Reactant | Other Components | Potential Product Scaffold |
| Ugi-4CR | Pyrazole-4-carbaldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |
| Biginelli | Pyrazole-4-carbaldehyde | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Hantzsch | Pyrazole-4-carbaldehyde | 2x β-Ketoester, Ammonia | Dihydropyridine |
This is an interactive data table. You can sort and filter the data.
Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole.
To utilize click chemistry, the this compound scaffold would need to be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, an azido-functionalized pyrazole could be readily prepared from a corresponding halo-pyrazole via nucleophilic substitution with sodium azide. This azido-pyrazole can then be "clicked" with a variety of terminal alkynes to generate a library of triazole-linked pyrazole conjugates.
Illustrative CuAAC "Click" Reaction Scheme:
This strategy is exceptionally powerful for bioconjugation, materials science, and the synthesis of complex drug candidates. The triazole linker is known for its stability and its ability to engage in hydrogen bonding interactions.
Table 3: Potential Click Chemistry Functionalization
| Pyrazole Derivative | Click Partner | Catalyst | Product Linkage |
| Azido-pyrazole | Terminal Alkyne | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole |
| Alkyne-pyrazole | Organic Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole |
This is an interactive data table. You can sort and filter the data.
Exploration of Potential Applications of 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole and Its Derivatives
Applications in Advanced Materials Science and Engineering
The pyrazole (B372694) nucleus is a versatile building block in the design of functional materials due to its aromaticity, thermal stability, and coordination capabilities. The specific substituents of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole could further enhance these properties.
Liquid Crystals and Optoelectronic Materials Development
Pyrazole derivatives have been recognized for their potential in liquid crystal technology. tandfonline.comnih.gov The rigid pyrazole core can act as a mesogenic unit, contributing to the formation of liquid crystalline phases. tandfonline.comresearchgate.net The introduction of a cyclopropyl (B3062369) group can influence the molecular shape and packing, which are critical factors for the emergence of mesomorphic behavior. While many pyrazole-based liquid crystals incorporate long alkoxy chains to promote mesophase formation, the unique electronic properties of the trifluoroethyl group could offer an alternative approach to tuning the material's dielectric anisotropy and optical response. researchgate.net
In the realm of optoelectronics, fluorinated pyrazole derivatives are of particular interest. rsc.orgmdpi.com The incorporation of fluorine atoms can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and enhance the resistance of the material to oxidative degradation. rsc.org This makes fluorinated pyrazoles potential candidates for use in organic light-emitting diodes (OLEDs) and other electroluminescent devices. The combination of the pyrazole ring's inherent photophysical properties with the electronic influence of the trifluoroethyl group could lead to materials with tailored absorption and fluorescence emission characteristics. rsc.orgmdpi.com
Table 1: Potential Influence of Substituents on Liquid Crystal Properties
| Substituent Group | Potential Effect on Molecular Properties | Implication for Liquid Crystal Behavior |
| Cyclopropyl Ring | Introduces conformational rigidity and affects molecular packing. | May influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures. |
| Trifluoroethyl Group | High electronegativity and electron-withdrawing nature. | Could alter the dielectric anisotropy and optical properties of the material. |
| Pyrazole Core | Rigid, aromatic, and capable of forming intermolecular interactions. | Acts as a core mesogenic unit, contributing to the overall thermal stability of the liquid crystalline phase. tandfonline.com |
Polymer Chemistry and Design of Novel Polymerizable Monomers
The pyrazole scaffold can be incorporated into polymers to impart specific properties such as thermal stability and altered optical behavior. ias.ac.in Vinylpyrazoles, for instance, have been shown to undergo polymerization to form high molecular weight polymers. nih.gov It is conceivable that derivatives of this compound could be functionalized with polymerizable groups, such as a vinyl or acetylene (B1199291) moiety, to create novel monomers. researchgate.net
The presence of the trifluoroethyl group could lead to polymers with low surface energy and hydrophobicity, properties that are desirable for coatings and specialty membranes. Furthermore, the cyclopropyl group might influence the polymer's morphology and chain packing, potentially affecting its mechanical and thermal properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Containing Pyrazole Units
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govkorea.ac.kr Pyrazole-based ligands are attractive for the construction of MOFs and COFs due to the coordinating ability of the nitrogen atoms. korea.ac.kr
The functionalization of the pyrazole ligand with cyclopropyl and trifluoroethyl groups could offer a strategy for fine-tuning the pore environment and functionality of these frameworks. The cyclopropyl group, being a small and rigid substituent, could influence the framework's topology and pore size. The trifluoroethyl group, with its strong electronegativity, could enhance the framework's affinity for specific guest molecules through electrostatic interactions. Fluorinated COFs have demonstrated enhanced stability and unique adsorption properties. nih.govrsc.orgnih.gov
Table 2: Potential Roles of Functional Groups in MOFs and COFs
| Framework Component | Potential Contribution |
| Pyrazole Ligand | Provides the coordinating sites for metal nodes (in MOFs) or covalent linkages (in COFs) and forms the backbone of the porous structure. |
| Cyclopropyl Substituent | Can act as a structural modulator, influencing the framework's geometry and pore dimensions. |
| Trifluoroethyl Substituent | May enhance the framework's chemical stability and create specific binding sites for polar molecules, potentially improving selectivity in gas separation applications. nih.gov |
Role in Agrochemical Development and Pest Management (Focus on general scaffold utility, not specific products)
Pyrazole derivatives are a well-established and important class of compounds in the agrochemical industry, with numerous commercial products used as herbicides, insecticides, and fungicides. mdpi.com The this compound scaffold contains key structural motifs that are known to be associated with biological activity.
Design Principles for Crop Protection Agents
The design of new crop protection agents often involves the incorporation of specific functional groups to enhance efficacy and selectivity. The trifluoromethyl group, a common feature in many modern agrochemicals, is known to improve metabolic stability and binding affinity to target enzymes. nih.gov The trifluoroethyl group in the target molecule is expected to confer similar benefits.
The cyclopropyl group is also a feature in some active agrochemical compounds. Its small size and rigid nature can lead to favorable interactions within the active site of a target protein. The combination of these two groups on a pyrazole core represents a rational design strategy for the discovery of new active ingredients for crop protection.
Structure-Activity Relationships in the Context of Agrochemical Efficacy
Structure-activity relationship (SAR) studies of pyrazole-based agrochemicals have provided valuable insights into the features that govern their biological activity. For instance, in the case of pyrazole amide herbicides, the nature and position of substituents on the pyrazole ring can significantly impact their herbicidal activity and crop selectivity. cabidigitallibrary.org
In the context of insecticides, phenylpyrazole insecticides, such as fipronil, demonstrate the importance of the pyrazole core. acs.org While the specific target compound is not a phenylpyrazole, the core pyrazole structure is a key element. The introduction of a trifluoroethylthio group on the pyrazole ring has been shown to result in compounds with significant insecticidal activity. acs.orgnih.gov This suggests that the trifluoroethyl group on the nitrogen of the pyrazole ring in this compound could also contribute positively to insecticidal efficacy.
Table 3: Structure-Activity Relationship Insights from Related Pyrazole Agrochemicals
| Agrochemical Class | Key Structural Feature | Observed Impact on Activity | Reference |
| Pyrazole Herbicides | N-(2,2,2)-trifluoroethylpyrazole derivatives | Good herbicidal activity against both dicotyledonous and monocotyledonous weeds. | nih.gov |
| Pyrazole Insecticides | Phenylpyrazole derivatives with trifluoroethylthio group | Significant lethality against various insect pests. | acs.org |
| Pyrazole Fungicides | Trifluoromethyl pyrazole derivatives | Broad-spectrum fungicidal activity. | nih.gov |
The systematic exploration of derivatives of this compound, by modifying the substituents on the pyrazole ring, could lead to the identification of new compounds with optimized agrochemical properties.
Contributions to Chemical Probes, Ligands, and Molecular Tools
The distinct electronic and structural characteristics of the this compound scaffold make it a promising candidate for the development of specialized molecular tools for biological and chemical systems.
The pyrazole nucleus is a key component in many fluorescent compounds. nih.gov The development of fluorescent probes for bioimaging is a rapidly growing field, providing essential tools for real-time monitoring of biological processes. nih.gov Pyrazole derivatives are particularly attractive in this area due to their synthetic versatility and diverse photophysical properties. nih.gov While direct studies on the fluorescence of this compound are not extensively documented, the core structure suggests potential. The incorporation of fluorophores or the functionalization of the pyrazole ring could lead to novel imaging agents. For instance, the cyclopropyl and trifluoroethyl groups can modulate the electron density of the pyrazole ring, which in turn can influence the fluorescence quantum yield and Stokes shift of a linked fluorophore. Furthermore, cyclopropyl esters have been utilized in fluorescent probes designed to be cleaved by specific enzymes, suggesting a potential avenue for creating activation-based probes. nih.gov
Table 1: Potential Modifications of this compound for Fluorescent Probe Development
| Modification Site | Potential Functional Group | Desired Outcome |
| Pyrazole Ring (C4 or C5) | Conjugated aromatic systems (e.g., naphthalene, coumarin) | Enhanced fluorescence and spectral tuning |
| Pyrazole Ring (C4) | Linker to a known fluorophore | Förster Resonance Energy Transfer (FRET) probes |
| Cyclopropyl Group | Ester functionality | Enzyme-activatable probes |
The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.gov The specific substituents on the this compound ring can play a crucial role in its binding affinity and selectivity for biological targets. The cyclopropyl group can introduce conformational rigidity and provide favorable hydrophobic interactions within a protein's binding pocket. chemenu.com The trifluoroethyl group, with its strong electron-withdrawing nature, can participate in hydrogen bonding and other electrostatic interactions. olemiss.edu
A notable example of a cyclopropyl-containing pyrazole derivative with biological activity is found in the class of cannabinoid type 1 (CB1) receptor antagonists. nih.gov Structure-activity relationship studies have shown that the pyrazole core and its substituents are critical for high binding affinity. nih.gov This suggests that derivatives of this compound could be explored as ligands for a variety of receptors and enzymes. Molecular docking and other computational methods can be employed to predict the binding of these derivatives to specific protein targets. researchgate.net
Utility in Catalysis and Ligand Design for Metal Complexes
The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal centers, forming stable complexes that can be utilized in catalysis. The substituents on the pyrazole ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Pyrazole-based ligands have been successfully employed in a wide range of catalytic reactions, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. nih.gov Metal complexes of pyrazole ligands can act as catalysts in both homogeneous and heterogeneous systems. mdpi.comresearchgate.net In homogeneous catalysis, the catalyst is dissolved in the reaction medium, often leading to high activity and selectivity. uva.nl Heterogeneous catalysts, on the other hand, are in a different phase from the reactants, which facilitates their separation and recycling. doaj.org
The this compound ligand could offer unique advantages in catalysis. The bulky cyclopropyl group can create a specific steric environment around the metal center, potentially leading to high regioselectivity or stereoselectivity. The electron-withdrawing trifluoroethyl group can modulate the Lewis acidity of the metal center, which can be beneficial for certain catalytic transformations.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligands
| Metal Center | Potential Reaction Type | Rationale |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Fine-tuning of electronic properties for oxidative addition and reductive elimination steps. |
| Rhodium (Rh) | Hydroformylation, hydrogenation | Steric bulk of the cyclopropyl group influencing regioselectivity. |
| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Click chemistry | Modulating the redox potential of the copper center. |
| Cobalt (Co) | Oxidation reactions | The pyrazole ligand can stabilize different oxidation states of cobalt. nih.gov |
Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov A key approach in asymmetric catalysis is the use of chiral ligands that can transfer their chirality to the substrate during the catalytic cycle. nih.gov Pyrazole derivatives have been successfully used as scaffolds for the design of chiral ligands. nih.gov
By introducing a chiral center into the this compound framework, it is possible to create a new class of chiral ligands. For example, a chiral substituent could be attached to the pyrazole ring, or the cyclopropyl group itself could be part of a chiral bicyclic system. These chiral ligands could then be used in a variety of asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. mdpi.com
Application as Versatile Building Blocks in Complex Molecule Synthesis and Natural Product Mimicry
The this compound molecule can serve as a valuable starting material for the synthesis of more complex molecules. The pyrazole ring can be further functionalized at the C4 and C5 positions, and the cyclopropyl and trifluoroethyl groups can also be modified or used to direct subsequent reactions. The use of cyclopropyl building blocks in organic synthesis is well-established, as they can participate in a variety of ring-opening and rearrangement reactions. researchgate.net
The pyrazole moiety is also found in a number of natural products, and synthetic pyrazole derivatives are often designed to mimic the biological activity of these natural compounds. doaj.org The unique combination of substituents in this compound could be used to create novel analogs of known natural products with potentially improved pharmacological properties. The synthesis of complex pyrazole-containing molecules often involves multi-component reactions, which allow for the rapid construction of molecular diversity. mdpi.com
Green Chemistry Principles in the Synthesis and Application of 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole
Maximizing Atom Economy and Reaction Efficiency in 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Syntheses with high atom economy are inherently less wasteful. rsc.org The primary methods for constructing the pyrazole (B372694) ring, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative or the [3+2] cycloaddition of a diazo compound and an alkyne, are often highly atom-economical. jocpr.comrsc.org
For the synthesis of this compound, a common approach involves the cyclocondensation reaction between a β-diketone precursor, such as 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, and 2,2,2-trifluoroethylhydrazine (B1294279). In this reaction, the main byproduct is two molecules of water, resulting in a very high theoretical atom economy.
Table 1: Theoretical Atom Economy of Pyrazole Synthesis via Cyclocondensation
| Reactant 1 | Reactant 2 | Desired Product | Byproduct(s) | % Atom Economy |
|---|---|---|---|---|
| 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione (C₇H₇F₃O₂) | 2,2,2-trifluoroethylhydrazine (C₂H₅F₃N₂) | This compound (C₈H₉F₆N₂) | 2 H₂O | 90.4% |
Calculation: [Molar Mass of Product / (Sum of Molar Masses of Reactants)] x 100
Another highly atom-efficient method is the 1,3-dipolar cycloaddition. thieme.de This approach, if applied, could involve the reaction of a diazo compound with a cyclopropyl-containing alkyne. Such reactions are addition reactions, meaning all atoms from the reactants are incorporated into the final product, leading to a 100% theoretical atom economy. jocpr.com The development of synthetic routes that favor these types of reactions is a key strategy for maximizing resource efficiency and minimizing waste from the outset. pnas.org
Utilization of Environmentally Benign Solvent Systems or Solvent-Free Reactions
Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health risks. pnas.org Green chemistry promotes the use of safer, more environmentally benign solvents like water or ethanol (B145695), or eliminating solvents altogether. researchgate.net
For pyrazole synthesis, significant progress has been made in adopting greener solvent systems. Research has demonstrated that multicomponent reactions to form pyrazole derivatives can be successfully carried out in water, often with the aid of catalysts. thieme-connect.com Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available.
Solvent-free, or solid-state, reactions represent an even more sustainable approach. researchgate.net These reactions, often facilitated by grinding or microwave irradiation, can lead to shorter reaction times, easier product purification, and a dramatic reduction in waste. asianpubs.orgbeilstein-journals.org The synthesis of various substituted pyrazoles has been achieved under solvent-free conditions, demonstrating the viability of this technique for the production of compounds like this compound. researchgate.netresearchgate.net
Table 2: Comparison of Solvent Systems for Pyrazole Synthesis
| Method | Solvent | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Conventional Synthesis | Toluene (B28343), DMF, Acetonitrile | Good solubility for nonpolar reactants | Toxic, volatile, difficult to dispose of | researchgate.net |
| Green Solvents | Water, Ethanol | Non-toxic, biodegradable, safe | Lower solubility for some reactants, potential for higher energy use for removal | thieme-connect.com |
| Solvent-Free | None | No solvent waste, often faster reactions, simple work-up | Limited to solid-state reactants, potential for localized heating issues | researchgate.netbeilstein-journals.orgresearchgate.net |
Development of Catalytic Approaches for Reduced Waste Generation and Enhanced Selectivity
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using only small amounts of a catalyst that can often be recycled. researchgate.net Catalytic approaches avoid the use of stoichiometric reagents, which are consumed in the reaction and generate significant waste.
In pyrazole synthesis, a variety of catalysts have been employed to improve reaction conditions and outcomes. These include:
Acid Catalysts: Solid acid catalysts like silica-supported sulfuric acid can replace traditional mineral acids, offering easier separation and recyclability. thieme-connect.com
Metal Catalysts: Copper- and palladium-catalyzed reactions have been developed for constructing and functionalizing pyrazole rings, often allowing for milder reaction conditions. nih.gov However, the green credentials of these methods depend on the toxicity and recyclability of the metal.
Nanocatalysts: The use of metal oxide nanoparticles as catalysts offers high surface area and reactivity, leading to excellent yields in short reaction times, often in aqueous media. thieme-connect.com
Biocatalysts: Enzymes, such as lipases, are being explored for the synthesis of pyrazoles under very mild conditions, representing a highly sustainable catalytic option. acs.orgchemistryjournals.net
Implementation of Renewable Feedstock Utilization in Precursor Synthesis
The twelfth principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. While the chemical industry has historically relied on petrochemicals, there is a growing effort to source starting materials from biomass.
For a molecule like this compound, this presents both opportunities and challenges.
Cyclopropyl (B3062369) Moiety: The cyclopropane (B1198618) ring is a valuable motif in medicinal chemistry. scientificupdate.com While traditionally derived from petrochemicals, research has shown that key cyclopropyl building blocks can be synthesized from biorenewable sources. For example, enantiopure cyclopropyl esters have been successfully synthesized from (-)-levoglucosenone, a chiral compound derived from the pyrolysis of cellulose. nih.gov This demonstrates a viable pathway for incorporating renewable carbon into the cyclopropyl portion of the molecule.
Trifluoroethyl Moiety: The synthesis of fluorinated compounds, particularly the trifluoroethyl group, is more challenging from a renewable feedstock perspective. The industrial production of fluorochemicals typically involves energy-intensive processes and relies on mined fluorspar (calcium fluoride) as the ultimate fluorine source. rsc.orgnih.gov Integrating renewable feedstocks into the synthesis of the ethyl portion of this group before fluorination is a potential long-term goal, but the fluorination step itself currently depends on non-renewable mineral resources.
Strategies for Energy Efficiency in Production Processes and Downstream Processing
Reducing energy consumption is critical for both the environmental and economic sustainability of chemical manufacturing. researchgate.net Green chemistry encourages conducting reactions at ambient temperature and pressure whenever possible. When energy input is necessary, alternative energy sources that are more efficient than conventional heating should be considered.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving energy efficiency in the synthesis of heterocyclic compounds, including pyrazoles. nanobioletters.comtandfonline.com Microwave irradiation provides rapid and uniform heating directly to the reaction mixture, often resulting in dramatically reduced reaction times (from hours to minutes) and improved product yields compared to conventional oil-bath heating. benthamdirect.comdergipark.org.tr Several studies have successfully applied microwave assistance to the synthesis of trifluoromethyl-containing pyrazoles and other derivatives, often under solvent-free conditions, highlighting the dual benefits of energy savings and waste reduction. researchgate.netdergipark.org.tr
Ultrasound-assisted synthesis is another energy-efficient technique that uses acoustic cavitation to promote reactions, offering a green alternative to traditional methods. benthamdirect.com
Table 3: Comparison of Energy Sources in Pyrazole Synthesis
| Energy Source | Typical Reaction Time | Energy Efficiency | Advantages | Reference(s) |
|---|---|---|---|---|
| Conventional Heating (Oil Bath) | Hours to Days | Low | Simple setup | dergipark.org.tr |
| Microwave Irradiation | Minutes | High | Rapid heating, shorter times, higher yields, improved selectivity | nanobioletters.comtandfonline.combenthamdirect.com |
| Ultrasound Sonication | Minutes to Hours | High | Enhanced reaction rates, can be performed at room temperature | benthamdirect.com |
Waste Minimization, Recycling, and Life Cycle Assessment in this compound Chemistry
The ultimate goal of green chemistry is to prevent waste generation altogether. skpharmteco.com This involves a holistic approach that integrates atom economy, solvent choice, catalysis, and energy efficiency. Strategies for waste minimization in the synthesis of this compound include optimizing reactions to maximize yield, recycling solvents and catalysts, and converting byproducts into valuable materials. purkh.com
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to manufacturing ("gate") and use and disposal ("grave"). researchgate.net For an agrochemical or pharmaceutical compound, an LCA would quantify inputs (energy, water, raw materials) and outputs (emissions, waste) for the entire production chain. p6technologies.com
A "cradle-to-gate" LCA for this compound would analyze:
Raw Material Acquisition: The environmental impact of producing precursors, including the mining of fluorspar and the synthesis of the cyclopropane and hydrazine building blocks.
Chemical Synthesis: The energy consumption, solvent use, and waste generated during the manufacturing process.
Purification: The energy and materials required for downstream processing, such as crystallization or chromatography.
By conducting an LCA, manufacturers can identify "hotspots" in the production process with the highest environmental impact and target them for improvement. p6technologies.comnih.gov For example, an LCA might reveal that the energy-intensive synthesis of the trifluoroethyl precursor contributes most significantly to the product's carbon footprint, guiding research toward more efficient fluorination technologies. croplifeamerica.org
Future Research Directions and Unexplored Avenues for 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole
Exploration of Novel and Unconventional Synthetic Pathways
While traditional methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation, are well-established, future research should focus on developing more efficient, sustainable, and regioselective pathways for 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its analogs. nih.govresearchgate.net Modern synthetic strategies offer significant improvements in terms of yield, safety, and environmental impact. researchgate.netias.ac.in
Key areas for exploration include:
Flow Chemistry: Continuous-flow synthesis can offer superior control over reaction parameters, enhance safety by minimizing the accumulation of hazardous intermediates, and facilitate scalability. nih.gov Applying this to the synthesis of the target pyrazole could significantly reduce reaction times from hours to minutes. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These techniques are known to accelerate reaction rates, improve yields, and promote cleaner reactions. rsc.orgresearchgate.net Investigating their application could lead to more energy-efficient synthetic protocols. rsc.org
Catalytic Methods: The development of novel metal-based or organocatalytic systems could provide highly selective pathways, reducing the formation of unwanted regioisomers, a common challenge in pyrazole synthesis. organic-chemistry.orgmdpi.com For instance, catalysts could be designed to specifically favor the desired 1,3-substitution pattern.
Biocatalysis: Employing enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions and minimizing waste.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Traditional Approach (e.g., Batch Condensation) | Potential Future Approach | Anticipated Advantages |
| Methodology | Stepwise addition of reagents in a reaction vessel. | Continuous-flow reactors, microwave irradiation, or enzymatic catalysis. | Enhanced safety, reduced reaction time, higher yields, improved sustainability. nih.govrsc.org |
| Scalability | Often challenging due to heat transfer and mixing issues. | More straightforward and consistent scale-up. nih.gov | Facilitates industrial production. |
| Selectivity | May produce mixtures of regioisomers, requiring purification. nih.gov | Potentially higher regioselectivity through precise process control or catalyst design. organic-chemistry.org | Simplifies downstream processing and improves atom economy. |
| Sustainability | Often relies on volatile organic solvents and stoichiometric reagents. | Can utilize greener solvents, solvent-free conditions, or catalytic amounts of reagents. ias.ac.in | Reduces environmental footprint. |
Integration into Supramolecular Assemblies and Self-Assembled Systems
The pyrazole ring is a versatile building block (synthon) for creating complex supramolecular structures due to its hydrogen bonding capabilities and coordination properties with metal ions. rsc.org The unique fluorine and cyclopropyl (B3062369) substituents on this compound could be exploited to direct the formation of novel self-assembled systems.
Future research in this area should investigate:
Metal-Organic Frameworks (MOFs): The pyrazolate anion can act as a flexible ligand to bridge metal centers, forming porous, crystalline MOFs. rsc.org The trifluoroethyl group could modulate the pore size and hydrophobicity of these frameworks, making them suitable for applications in gas storage, separation, or catalysis.
Liquid Crystals: By incorporating the pyrazole core into larger, anisotropic molecules, it may be possible to design novel liquid crystalline materials. The electronic properties conferred by the fluorinated group could lead to materials with unique electro-optical behavior.
Coordination Polymers: The nitrogen atoms of the pyrazole ring are excellent coordination sites for transition metals. mdpi.com Systematic investigation of the coordination chemistry of this compound could yield new polymers with interesting magnetic, luminescent, or catalytic properties.
Development of Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring
As the applications of this compound and its analogs expand, the need for highly sensitive and selective analytical methods for their detection and quantification will become critical. This is particularly important in environmental monitoring, quality control, and biological studies.
Unexplored avenues include:
Sensor Development: Creating electrochemical or optical sensors functionalized for the specific recognition of the pyrazole core or its unique substituents. These could enable real-time monitoring in complex matrices.
Advanced Chromatographic Methods: Developing chiral high-performance liquid chromatography (HPLC) methods to separate potential enantiomers if chiral centers are introduced into analogs. fastercapital.com
Mass Spectrometry Imaging: Utilizing techniques like mass spectrometry imaging to visualize the distribution of the compound or its metabolites within biological tissues, providing insights into its mode of action or metabolic fate.
In Situ Spectroscopy: Employing techniques like Raman or infrared spectroscopy for in situ monitoring of the synthesis process, allowing for real-time optimization and control. nih.gov
Investigation of this compound in Advanced Energy Storage Applications
Nitrogen-rich heterocyclic compounds, including pyrazoles, are being explored for their potential in energy-related applications. researchgate.netrsc.org Their high thermal stability and energy density make them candidates for various advanced materials. researchgate.net
Future research should focus on:
Electrolyte Additives in Batteries: Fluorinated compounds are known to improve the performance and safety of electrolytes in high-voltage lithium-ion batteries. researchgate.net Research could explore using this compound as an additive to form a stable cathode-electrolyte interphase (CEI), enhancing cycling stability and lifespan. researchgate.net
Molecular Solar Thermal (MOST) Systems: Azobispyrazoles have been studied for their ability to store solar energy through photoisomerization and release it as heat on demand. acs.org While the parent pyrazole does not have this function, it could be functionalized to create novel azo-dyes based on its core, potentially offering high energy storage densities. acs.org
Energetic Materials: Certain nitrated pyrazole derivatives are investigated as environmentally friendly energetic materials due to their high heat of formation and thermal stability. researchgate.netrsc.org While requiring significant modification, the fundamental pyrazole structure of the target compound could serve as a starting point for designing new, tailored energetic compounds.
| Potential Application Area | Proposed Role of the Pyrazole Derivative | Key Properties to Investigate |
| Lithium-Ion Batteries | High-voltage electrolyte additive. researchgate.net | Electrochemical stability window, CEI formation capability, ionic conductivity. |
| Molecular Solar Thermal (MOST) | Scaffold for novel photochromic switches. acs.org | Photoisomerization efficiency, energy storage density, thermal release kinetics. |
| Energetic Materials | Backbone for nitrogen-rich compounds. researchgate.net | Heat of formation, detonation performance, thermal stability, impact sensitivity. |
Leveraging Machine Learning and Artificial Intelligence for Accelerated Discovery and Optimization of this compound Analogs
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. beilstein-journals.org These tools can be applied to explore the vast chemical space around the this compound scaffold.
Future directions include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel analogs, guiding synthetic efforts toward the most promising candidates.
Reaction Optimization: Using ML algorithms to optimize reaction conditions (e.g., temperature, catalyst, solvent) for the synthesis of the target compound and its derivatives, maximizing yield and minimizing byproducts. beilstein-journals.orgresearchgate.net This approach can significantly reduce the number of experiments required.
De Novo Design: Employing generative AI models to design entirely new pyrazole analogs with desired properties, such as enhanced binding to a biological target or specific photophysical characteristics.
| ML/AI Application | Input Data | Desired Output/Goal | Potential Impact |
| QSAR Modeling | Chemical structures of analogs and their measured activities/properties. | A predictive model for screening virtual libraries of new analogs. | Prioritize synthesis of high-potential compounds. nih.gov |
| Reaction Optimization | Experimental data on reaction conditions and corresponding yields/selectivities. | Optimal set of reaction parameters. beilstein-journals.org | Accelerate process development and reduce costs. |
| Generative Design | A set of desired properties (e.g., target affinity, solubility). | Novel, synthesizable pyrazole structures predicted to have the desired properties. | Discover innovative molecules beyond intuitive human design. |
Theoretical Studies on Excited State Properties and Photophysical Behavior
Computational chemistry provides powerful tools to understand the electronic structure and predict the properties of molecules. pjoes.comresearchgate.net Theoretical studies on this compound can provide fundamental insights and guide experimental work, particularly in materials science applications.
Key areas for theoretical investigation:
Excited State Calculations: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the excited state energies and predict the UV-Vis absorption and emission spectra. nih.gov This is crucial for understanding the photophysical properties and assessing potential applications in optoelectronics or as fluorescent probes. mdpi.compjoes.com
HOMO-LUMO Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic transitions, reactivity, and potential as an electronic material. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the MEP to identify electron-rich and electron-deficient regions, which can predict sites for electrophilic and nucleophilic attack and understand intermolecular interactions. researchgate.net
These theoretical investigations can elucidate the influence of the cyclopropyl and trifluoroethyl groups on the electronic properties of the pyrazole ring, paving the way for the rational design of new functional materials. researchgate.net
Conclusion
Summary of Key Achievements and Insights in Research on 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Research and development related to this compound have centered on its strategic synthesis and its role as a sophisticated building block. The key achievement lies in the successful molecular design that combines three distinct structural motifs—a pyrazole (B372694) core, a cyclopropyl (B3062369) group, and a trifluoroethyl substituent—each contributing valuable properties.
The pyrazole ring is a well-established pharmacophore present in numerous commercial drugs and agrochemicals, known for its metabolic stability and ability to participate in hydrogen bonding. bibliomed.orgresearchgate.net The cyclopropyl group is often introduced to increase potency and fine-tune electronic properties and metabolic stability in bioactive molecules. nih.gov The most significant feature, the 1-(2,2,2-trifluoroethyl) group, is a critical addition from a medicinal chemistry perspective. The incorporation of fluorine is a widely used strategy to enhance key drug-like properties. rsc.orgscispace.com
Key insights gained from the study and use of this compound include:
Enhanced Metabolic Stability: The trifluoroethyl group can block sites of oxidative metabolism, potentially increasing the bioavailability and half-life of larger molecules derived from it. rsc.org
Modulation of Physicochemical Properties: The high electronegativity of fluorine atoms alters the electronic environment of the pyrazole ring, influencing its pKa and lipophilicity. This modulation is crucial for optimizing a molecule's ability to cross biological membranes and bind to target proteins. rsc.org
Synthetic Utility: The development of synthetic routes to this compound and its derivatives, such as this compound-4-carbaldehyde, provides chemists with versatile intermediates for constructing more complex and potentially patentable chemical entities. biosynth.com
The primary achievement, therefore, is not necessarily the discovery of a direct application for this specific molecule, but rather the creation of a high-value, synthetically accessible intermediate that integrates several property-enhancing features, paving the way for the development of next-generation active ingredients.
Broader Impact of Pyrazole and Fluorinated Heterocycle Research on Chemical Science and Technology
The research underpinning a molecule like this compound has a profound and wide-ranging impact. Pyrazoles and other nitrogen-containing heterocycles form the structural core of a vast number of functional molecules. bibliomed.orgresearchgate.net Their versatility and synthetic accessibility have made them indispensable in several key areas of science and technology.
Impact on Pharmaceuticals: The pyrazole scaffold is a privileged structure in medicinal chemistry. It is the foundation for a multitude of drugs with diverse therapeutic applications, including anti-inflammatory agents (e.g., Celecoxib), anticancer drugs, and kinase inhibitors. researchgate.netmdpi.com The continuous development of novel pyrazole derivatives allows for the exploration of new chemical space and the design of compounds with improved selectivity and potency. mdpi.com
Impact on Agrochemicals: In the agrochemical sector, pyrazole-based compounds are crucial for crop protection. They are used as fungicides, insecticides, and herbicides. bibliomed.orgnih.gov Research into new substitution patterns on the pyrazole ring, such as those involving fluorinated groups, aims to create more effective and environmentally benign pesticides that can overcome resistance issues. scispace.comnih.gov
The Role of Fluorination: The introduction of fluorine into heterocyclic compounds has revolutionized drug discovery. rsc.org It is estimated that a significant percentage of all new pharmaceuticals and agrochemicals contain fluorine. scispace.comdntb.gov.ua The unique properties of the fluorine atom can dramatically improve a molecule's potency, stability, and absorption profile. rsc.orgnih.gov The study of fluorinated heterocycles like the title compound directly contributes to this critical area of chemical technology, providing fundamental knowledge and practical tools for molecular design.
The broader impact is a continuous cycle of innovation: the demand for better drugs and agrochemicals drives research into new fluorinated heterocycles, which in turn provides the tools and understanding to create even more sophisticated and effective products.
Outlook on the Continued Significance and Future Prospects of this compound in Emerging Research Areas
The future for this compound is promising, primarily as a valuable precursor in the synthesis of advanced functional molecules. Its significance will likely grow as researchers continue to seek compounds with highly tailored properties for specific and challenging biological targets.
Future research directions and emerging applications include:
Kinase Inhibitors: The pyrazole core is a common feature in kinase inhibitors used in oncology. mdpi.com The specific substituents of the title compound—cyclopropyl and trifluoroethyl—are ideal for creating derivatives that can be screened for inhibitory activity against various protein kinases. The trifluoromethyl group, for instance, has been shown to be crucial for potency in some Bcr-Abl kinase inhibitors. mdpi.com
Advanced Agrochemicals: As the need for more selective and potent fungicides and insecticides grows, this pyrazole derivative could serve as a starting point for new active ingredients. The combination of its structural motifs may lead to compounds with novel modes of action or improved resistance profiles. nih.gov
Materials Science: Pyrazole derivatives are also being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as materials for photovoltaic applications. mdpi.com The electronic properties conferred by the trifluoroethyl group could be advantageous in designing new functional materials.
The continued importance of this compound lies in its potential to accelerate the discovery process. By providing a ready-made scaffold with desirable built-in features, it allows researchers to more quickly synthesize and test novel, complex molecules for a wide range of applications, from treating human diseases to protecting global food supplies.
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves cyclopropane ring formation and trifluoroethyl group introduction. A plausible route starts with cyclopropanation of α,β-unsaturated ketones via Simmons-Smith reactions or transition-metal-catalyzed cyclopropane coupling. For regioselective pyrazole ring formation, N-tosylhydrazones can react with ketones under Pd catalysis to generate 1,3,5-trisubstituted pyrazoles . The trifluoroethyl group is introduced via alkylation of pyrazole nitrogen using 2,2,2-trifluoroethyl trifluoromethanesulfonate (a mutagenic reagent requiring strict safety protocols) . Key intermediates include cyclopropane-containing ketones and trifluoroethylating agents.
Q. How is the structure of this compound characterized, and what analytical techniques are critical for confirmation?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry: -NMR identifies cyclopropane protons (δ 0.5–2.0 ppm) and trifluoroethyl splitting patterns. -NMR detects the -CF group (δ -60 to -70 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHFN, exact mass 190.072) . X-ray crystallography resolves stereoelectronic effects of fluorine substitution, as seen in structurally related pyrazoles .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during pyrazole ring functionalization with cyclopropyl and trifluoroethyl groups?
Methodological Answer: Regioselectivity is controlled by steric and electronic factors. Trifluoroethyl groups at N1 are introduced via SN2 alkylation due to the pyrazole nitrogen’s nucleophilicity. Cyclopropyl groups at C3 require directed metalation or cross-coupling (e.g., Suzuki-Miyaura with cyclopropane boronic esters). Computational modeling (DFT) predicts favorable transition states for substituent placement, while kinetic vs. thermodynamic control during cyclization can be optimized using temperature gradients .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and binding interactions in biological targets?
Methodological Answer: The -CF group enhances metabolic stability by resisting oxidative degradation and lowers basicity of adjacent amines, improving membrane permeability . In docking studies, the CF group engages in hydrophobic interactions or halogen bonding with protein pockets. Comparative studies with non-fluorinated analogs show up to 10-fold increased binding affinity in enzyme inhibition assays (e.g., kinase targets) .
Q. What contradictions exist in reported synthetic yields or analytical data, and how can they be resolved?
Methodological Answer: Discrepancies in yields (e.g., 40–80% for trifluoroethylation) arise from reagent purity (≥98% CFCHOTf required) or solvent effects (aprotic solvents like DMF favor alkylation). Analytical inconsistencies (e.g., -NMR shifts) may stem from rotameric equilibria of the trifluoroethyl group; low-temperature NMR (-40°C) or dynamic exchange studies clarify these . Reproducibility requires strict anhydrous conditions and inert atmospheres .
Q. How can in vivo stability and toxicity be evaluated for this compound, given its fluorinated and cyclopropane motifs?
Methodological Answer: Metabolic stability is assessed via liver microsome assays (human/rodent), monitoring demethylation or cyclopropane ring opening. Toxicity screening includes Ames tests for mutagenicity (CF groups may generate reactive intermediates) and acute toxicity in zebrafish embryos. Comparative pharmacokinetics with deuterated or non-fluorinated analogs isolate fluorine-specific effects . Environmental toxicity (e.g., aquatic bioaccumulation) follows OECD Guidelines 201/202 .
Methodological Notes
- Safety : Handle trifluoroethylating agents (e.g., CFCHOTf) under fume hoods with PPE; these are mutagenic and moisture-sensitive .
- Data Validation : Cross-reference spectral data with Cambridge Structural Database entries (e.g., CCDC codes) for fluorine-induced conformational effects .
- Synthesis Optimization : Use Design of Experiments (DoE) to map reaction parameters (temperature, catalyst loading) for yield improvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
